Tert-butyl 4-aminobutanoate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
tert-butyl 4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZZZOMHBHBURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427241 | |
| Record name | Tert-butyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50479-22-6 | |
| Record name | Tert-butyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminobutanoate, a key building block in medicinal chemistry and drug development, serves as a protected form of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its strategic importance lies in the tert-butyl ester functionality, which masks the carboxylic acid group of GABA, allowing for selective modifications at the amine terminus. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in their synthetic endeavors.
Physicochemical Properties
This compound is typically a liquid at room temperature and should be stored in a cool, dark place under an inert atmosphere, ideally in a freezer at -20°C.[1] Its hydrochloride salt is a solid.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₁₇NO₂ | [3] |
| Molecular Weight | 159.23 g/mol | [3] |
| CAS Number | 50479-22-6 | [3] |
| Physical Form | Liquid | [1] |
| Storage Temperature | -20°C | [1] |
| SMILES | CC(C)(C)OC(=O)CCCN | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and considerations. The choice of route often depends on the desired scale, available starting materials, and the specific requirements of the subsequent synthetic steps.
Route 1: Two-Step Synthesis via N-Boc Protection
This widely employed method involves the initial protection of the amine group of 4-aminobutanoic acid (GABA) with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid, and concluding with the deprotection of the amine. This strategy offers excellent control over side reactions and generally provides high yields.
The protection of the amino group of GABA is a crucial first step to prevent its interference in the subsequent esterification reaction. This is typically achieved by reacting GABA with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.[4]
-
Cool the solution to 0 °C in an ice bath with stirring.[4]
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.[4]
-
Extract the aqueous layer three times with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and concentrate under reduced pressure to yield the crude N-Boc-GABA.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.[4]
Reaction Mechanism:
Caption: Boc protection of GABA.
With the amine group protected, the carboxylic acid of N-Boc-GABA can be esterified with tert-butanol. Acid catalysis is typically employed to facilitate this reaction.
Experimental Protocol:
-
Dissolve N-Boc-GABA (1.0 eq) in an excess of tert-butanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude tert-butyl N-(tert-butoxycarbonyl)-4-aminobutanoate.
-
Purify the product by column chromatography on silica gel.
Reaction Mechanism:
Caption: Esterification of N-Boc-GABA.
The final step in this route is the removal of the Boc protecting group to yield the desired this compound. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[5][6]
Experimental Protocol:
-
Dissolve the purified tert-butyl N-(tert-butoxycarbonyl)-4-aminobutanoate (1.0 eq) in dichloromethane (DCM).[5]
-
Add an excess of trifluoroacetic acid (TFA) to the solution.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[5]
-
The crude product, often obtained as a TFA salt, can be neutralized with a mild base and purified by extraction or column chromatography. Alternatively, precipitation with a non-polar solvent like diethyl ether can be used to isolate the product.[7]
Reaction Mechanism:
Caption: N-Boc deprotection.
Route 2: Direct Esterification of 4-Aminobutanoic Acid
A more direct, one-pot approach involves the esterification of GABA with tert-butanol in the presence of a strong acid catalyst. While seemingly simpler, this method can be challenging due to the zwitterionic nature of GABA and potential side reactions.
Experimental Protocol:
-
Suspend 4-aminobutanoic acid (1.0 eq) in a large excess of tert-butanol.
-
Carefully add a strong acid catalyst, such as concentrated sulfuric acid, dropwise with cooling.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After cooling, carefully neutralize the reaction mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified, typically by fractional distillation under reduced pressure or column chromatography.[1][8]
Reaction Mechanism:
Caption: Direct esterification of GABA.
Purification and Characterization
Purification
Purification of this compound is crucial to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is effective for removing polar impurities. A gradient of ethyl acetate in hexanes is a typical eluent system.[9]
-
Fractional Distillation: For larger quantities, fractional distillation under reduced pressure can be employed to purify the liquid product.[8]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be utilized for high-purity applications, particularly for intermediates like N-protected derivatives.[2][10]
Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Key Absorptions (cm⁻¹) |
| ¹H NMR | δ 2.71 (t, 2H, -CH₂-NH₂), 2.22 (t, 2H, -CH₂-COO-), 1.72 (quintet, 2H, -CH₂-CH₂-CH₂-), 1.44 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ 173.0 (C=O), 80.5 (quaternary C of t-butyl), 41.8 (-CH₂-NH₂), 33.0 (-CH₂-COO-), 28.2 (-C(CH₃)₃), 27.5 (-CH₂-CH₂-CH₂-) |
| IR (Infrared) Spectroscopy | ~3380 cm⁻¹ (N-H stretch, primary amine), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1730 cm⁻¹ (C=O stretch, ester), ~1160 cm⁻¹ (C-O stretch, ester) |
| Mass Spectrometry (MS) | [M+H]⁺ = 160.1332 |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from its ability to introduce the GABA backbone in a protected form, allowing for further chemical modifications.
-
GABA Transaminase (GABA-T) Inhibitors: It is a precursor in the synthesis of vigabatrin, an irreversible inhibitor of GABA-T used as an antiepileptic drug.
-
GABAB Receptor Agonists: The synthesis of baclofen analogues, which are GABAB receptor agonists used as muscle relaxants, can utilize this compound as a starting material.
-
Peptide Synthesis: As a protected amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with modified pharmacological properties.[11]
Safety Information
This compound and its hydrochloride salt are classified as hazardous chemicals. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage.[12] Harmful if swallowed and may cause respiratory irritation.[12]
-
Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[12]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound. The detailed synthetic protocols, mechanistic insights, and characterization data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The strategic use of this versatile building block continues to contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- 1. chembam.com [chembam.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-aminobutanoate
This guide provides a comprehensive overview of the essential physicochemical properties of tert-butyl 4-aminobutanoate, a critical intermediate in contemporary drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in the laboratory.
Introduction: The Strategic Importance of this compound
This compound, the tert-butyl ester of γ-aminobutyric acid (GABA), is a versatile building block in medicinal chemistry. Its strategic importance lies in the orthogonal protection of the amine and carboxylic acid functionalities of the GABA scaffold. The tert-butyl ester group provides robust protection for the carboxyl end, which can be selectively removed under acidic conditions, leaving the amine available for further modification. This characteristic makes it a key precursor in the synthesis of a wide array of pharmaceutical compounds, including GABA analogues and peptidomimetics.[1][2][3] Notably, it serves as a starting material for the synthesis of inhibitors of GABA aminotransferase (GABA-T), an enzyme crucial for the degradation of the inhibitory neurotransmitter GABA.[4] By inhibiting GABA-T, the concentration of GABA in the brain is increased, a therapeutic strategy employed in the management of epilepsy and other neurological disorders.[4]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and purification. These properties dictate its behavior in various solvent systems and its stability under different experimental conditions.
Structural and Molecular Data
Below is a summary of the fundamental structural and molecular properties of this compound and its commonly used hydrochloride salt.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| IUPAC Name | This compound | This compound;hydrochloride | [5][6] |
| Synonyms | tert-butyl 4-aminobutyrate, 4-aminobutyric acid tert-butyl ester | H-GABA-OtBu.HCl, γ-Aminobutyric acid t-butyl ester hydrochloride | [6][7] |
| CAS Number | 50479-22-6 | 58640-01-0 | [6][8] |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₈ClNO₂ | [6][7] |
| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [5][6] |
| Appearance | Colorless liquid or white to off-white solid | White to off-white solid | [1] |
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Protocols for Property Determination
The following sections detail standardized protocols for the determination of key physicochemical parameters. These methodologies are designed to be self-validating and are grounded in established analytical principles.
Solubility Determination: A Thermodynamic Approach
The equilibrium solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.[9] The shake-flask method is a reliable technique for determining thermodynamic solubility.[10]
Protocol: Equilibrium Solubility Assay
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[10]
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid ensures that equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11][12]
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Causality in Experimental Choices: The use of multiple pH values is crucial as the ionization state of the primary amine in this compound will vary with pH, significantly impacting its solubility. Equilibration at a physiological temperature provides data that is more relevant to in vivo conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound Hydrochloride [lgcstandards.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. who.int [who.int]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
A Technical Guide to Tert-butyl 4-aminobutanoate: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 4-aminobutanoate, a versatile chemical building block with significant applications in synthetic organic chemistry and drug development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the compound's core properties, synthesis methodologies, and its critical role as a GABA analogue and a key component in peptide synthesis.
Core Compound Identification and Physicochemical Properties
This compound is the tert-butyl ester of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. The introduction of the tert-butyl group serves as a protecting group for the carboxylic acid moiety, a feature that is instrumental in its synthetic applications. The compound is most commonly available as a free base or as a hydrochloride salt.
Table 1: Core Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 50479-22-6[1] | 58640-01-0[2] |
| Molecular Formula | C₈H₁₇NO₂[1] | C₈H₁₈ClNO₂[3] |
| Molecular Weight | 159.23 g/mol [4] | 195.69 g/mol [5] |
| Physical Form | Liquid[1] | Solid |
| IUPAC Name | This compound[4] | This compound;hydrochloride[5] |
A comprehensive list of computed physicochemical properties for the free base is provided by PubChem, including an XLogP3-AA value of 0.5 and 3 hydrogen bond acceptors.[4]
Synthesis of this compound
The synthesis of this compound typically involves the esterification of 4-aminobutanoic acid (GABA). The primary challenge in this synthesis is the presence of both an amino and a carboxylic acid group, which necessitates strategic protection to avoid self-polymerization or other side reactions.
A prevalent method involves the direct esterification of a protected GABA derivative. For instance, N-Cbz-4-aminobutanoic acid can be reacted with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[6] The N-Cbz protecting group can then be removed via hydrogenolysis to yield the desired product.
A more direct and efficient method for the tert-butylation of amino acids has been developed, utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate.[7] This approach allows for the direct conversion of free amino acids into their tert-butyl esters in good yields, offering a simpler and safer alternative to methods requiring strong acids or gaseous isobutene.[7]
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound is primarily centered on two key areas: its role as a building block in peptide synthesis and its function as a GABA analogue for neurological research.
Role in Solid-Phase Peptide Synthesis (SPPS)
In modern drug discovery, peptides are of significant interest.[8] Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides.[9] A common strategy in SPPS is the Fmoc/tBu approach, where the N-terminus of the growing peptide chain is temporarily protected by a base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups.[10]
The tert-butyl group is a widely used acid-labile protecting group for the carboxylic acid side chains of aspartic acid and glutamic acid.[11] this compound can be used to introduce a GABA-like linker or spacer into a peptide sequence. The tert-butyl ester protects the carboxyl group, preventing it from interfering with the peptide bond formation. This protecting group is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine) but is easily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of synthesis.[10]
The diagram below illustrates the role of tert-butyl protecting groups in an Fmoc-based SPPS cycle.
Caption: Simplified workflow of Fmoc/tBu SPPS.
Application as a GABA Analogue
Given that this compound is an ester derivative of GABA, it is a valuable tool in neuroscience research. As a GABA analogue, it can be used to study the GABAergic system.[12] Low levels of GABA are associated with several neurological disorders, and inhibiting the enzyme that degrades GABA, γ-aminobutyric acid aminotransferase (GABA-AT), is a therapeutic strategy.[13]
The tert-butyl ester modification increases the lipophilicity of the GABA molecule, which can potentially facilitate its passage across the blood-brain barrier. Once in the central nervous system, it can be hydrolyzed by esterases to release GABA. This prodrug approach is a common strategy in drug development to improve the pharmacokinetic properties of a parent molecule.
Experimental Protocol: Deprotection of a Tert-butyl Ester in Peptide Synthesis
The following is a representative protocol for the final cleavage and deprotection step in SPPS, where tert-butyl protecting groups are removed.
Objective: To cleave a synthesized peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including tert-butyl esters.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation: The peptide-bound resin is washed thoroughly with dichloromethane (DCM) and dried under a stream of nitrogen.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, EDT may be added to scavenge cations that can modify the indole side chain.[9]
-
Cleavage Reaction: The cleavage cocktail is added to the resin in the reaction vessel. The mixture is incubated at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: The precipitated peptide is collected by centrifugation, and the ether is decanted. This washing step is repeated several times to remove scavengers and residual TFA.
-
Drying and Purification: The crude peptide pellet is dried under vacuum. The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality of Experimental Choices:
-
TFA: A strong acid is required to cleave the acid-labile tert-butyl ester and other protecting groups, as well as the linker attaching the peptide to the resin.
-
Water and TIS: These are included as scavengers. During cleavage, the tert-butyl group forms a reactive tert-butyl cation. TIS and water trap these cations, preventing them from reacting with sensitive amino acid side chains like tryptophan and methionine.[9]
Conclusion
This compound is a chemical entity of significant value in the field of drug development and scientific research. Its utility as a protected form of GABA allows for its incorporation into complex molecules like peptides and serves as a potential prodrug for modulating the GABAergic system. A thorough understanding of its properties, synthesis, and the mechanisms governing its application is essential for researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
- 1. This compound | 50479-22-6 [sigmaaldrich.com]
- 2. This compound Hydrochloride [lgcstandards.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 11. peptide.com [peptide.com]
- 12. GABA analogue - Wikipedia [en.wikipedia.org]
- 13. Design and mechanism of tetrahydrothiophene-based γ-aminobutyric acid aminotransferase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Tert-butyl 4-aminobutanoate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-aminobutanoate, a pivotal building block in contemporary organic synthesis and drug development. Recognizing the frequent absence of exhaustive quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, leveraging concepts such as Hansen Solubility Parameters and COSMO-RS, present a qualitative solubility profile based on the molecule's structural attributes, and provide a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is designed to empower researchers with the knowledge to make informed decisions on solvent selection, reaction optimization, and formulation development involving this compound.
Introduction: The Significance of this compound and Its Solubility
This compound, the tert-butyl ester of gamma-aminobutyric acid (GABA), is a versatile intermediate in medicinal chemistry and organic synthesis. Its utility stems from the presence of a protected carboxylic acid (the tert-butyl ester) and a free primary amine, allowing for selective reactions at the amino group. The tert-butyl protecting group is favored for its stability under a range of conditions and its susceptibility to cleavage under acidic conditions.
A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in downstream processes such as purification, crystallization, and formulation. In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the feasibility of developing a viable drug product.
This guide will equip the reader with both theoretical and practical tools to navigate the solubility landscape of this important molecule.
Theoretical Framework for Predicting Solubility
While empirical determination remains the gold standard, theoretical models offer a powerful predictive lens to guide solvent selection and experimental design, saving valuable time and resources. Two prominent approaches are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"
Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[1][2][3] These three parameters are treated as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values are more likely to be miscible.[1][2]
The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.
For this compound, one can predict its HSP based on its molecular structure and then compare these values to the known HSP of various solvents to create a preliminary solubility profile.
COSMO-RS: A Quantum Leap in Solubility Prediction
COSMO-RS (Conductor-like Screening Model for Real Solvents) is a more recent and powerful method based on quantum chemical calculations.[4][5] It predicts the thermodynamic properties of fluids and solutions from the molecular surface screening charges of the individual components. This ab initio approach allows for the prediction of solubility without the need for extensive experimental data.[6]
COSMO-RS can be particularly useful for novel compounds where no experimental data exists. It can generate a ranked list of potential solvents, significantly narrowing the experimental screening process.[4][6] Furthermore, recent advancements have shown that COSMO-RS can be used to predict Hansen Solubility Parameters, bridging the gap between these two predictive models.[7]
Qualitative Solubility Profile of this compound
Based on the molecular structure of this compound, which features a non-polar tert-butyl group and a polar amino group, a qualitative solubility profile can be inferred. The principle of "like dissolves like" provides a foundational guide.
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar Aprotic | High | The large, non-polar tert-butyl group is expected to interact favorably with non-polar solvents like hexane, toluene, and diethyl ether. |
| Polar Aprotic | Moderate to High | Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are likely to be effective due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding with the bulky tert-butyl group. |
| Polar Protic | Moderate to Low | Alcohols like methanol and ethanol may show some solubility due to hydrogen bonding with the amino group. However, the non-polar character of the tert-butyl group will limit extensive miscibility. |
| Aqueous (Water) | Low | The hydrophobic nature of the tert-butyl group is expected to significantly limit solubility in water. The amino group can participate in hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the rest of the molecule. |
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high results.
-
-
Quantification of Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation of Solubility:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Solvent Selection Workflow
The following workflow diagram illustrates a logical approach to selecting an appropriate solvent for a given application involving this compound, integrating theoretical prediction and experimental verification.
Caption: A workflow for solvent selection for this compound.
Conclusion
While a comprehensive, publicly available database of quantitative solubility data for this compound remains elusive, a combination of theoretical prediction and systematic experimental determination provides a robust pathway for researchers. By understanding the molecular characteristics of the solute and leveraging powerful predictive tools like Hansen Solubility Parameters and COSMO-RS, the experimental burden can be significantly reduced. The detailed shake-flask protocol provided in this guide offers a reliable method for generating high-quality, quantitative solubility data. This integrated approach will enable scientists and developers to make informed and efficient decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research and development endeavors.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility parameters (HSP) [adscientis.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. scm.com [scm.com]
- 5. COSMO-RS - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. who.int [who.int]
An In-Depth Technical Guide to Tert-butyl 4-aminobutanoate: Structural Analogues and Derivatives for Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 4-aminobutanoate, its structural analogues, and derivatives, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis, chemical properties, and diverse applications of this versatile chemical scaffold, with a particular focus on its role in the modulation of the γ-aminobutyric acid (GABA) system.
Introduction: The Significance of the GABA Scaffold
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, the GABAergic system is a key target for therapeutic intervention in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. This compound, a lipophilic derivative of GABA, serves as a pivotal building block in the synthesis of novel GABA analogues and other bioactive molecules.[2][3] The tert-butyl ester group provides a valuable protecting group for the carboxylic acid functionality, enabling selective modifications at the amine terminus and other positions of the butanoate backbone.[4]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization are fundamental processes for the exploration of new chemical entities targeting the GABAergic system and beyond.
Synthesis of the Core Moiety: this compound
The direct esterification of 4-aminobutanoic acid (GABA) with tert-butanol is a common and efficient method for the preparation of the parent compound.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-Aminobutanoic acid (GABA), tert-butanol, sulfuric acid (concentrated), diethyl ether, sodium bicarbonate (saturated solution).
-
Procedure:
-
Suspend 4-aminobutanoic acid in a generous excess of tert-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as an oil or low-melting solid.
-
N-Substituted Derivatives: Expanding Chemical Diversity
The primary amine of this compound is a versatile handle for the introduction of a wide array of substituents, leading to diverse structural analogues with distinct pharmacological profiles. A common strategy involves the use of the tert-butyloxycarbonyl (Boc) protecting group to facilitate controlled N-alkylation or N-acylation.[5][6]
Experimental Protocol: Synthesis of N-Boc-tert-butyl 4-aminobutanoate
-
Materials: this compound, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound in THF.
-
Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-tert-butyl 4-aminobutanoate.[5]
-
The resulting N-Boc protected intermediate can then be deprotected and subsequently reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to generate a library of N-substituted derivatives.
Key Applications in Drug Discovery
The structural framework of this compound is a launchpad for the development of potent and selective modulators of various biological targets.
Inhibitors of GABA Aminotransferase (GABA-T)
A primary application of this compound derivatives is in the synthesis of inhibitors for GABA aminotransferase (GABA-T), the enzyme responsible for the degradation of GABA.[1] By inhibiting GABA-T, the concentration of GABA in the synaptic cleft is increased, leading to enhanced inhibitory neurotransmission. This mechanism is particularly relevant for the treatment of epilepsy and other seizure disorders.
Structure-Activity Relationship (SAR) Insights:
Quantitative Structure-Activity Relationship (QSAR) studies on GABA-T inhibitors have revealed key structural features that govern their potency.[7][8] These often include:
-
A Lipophilic Moiety: To enhance blood-brain barrier penetration.
-
A Hydrogen Bond Donor/Acceptor: To interact with the active site of the enzyme.
-
Optimal Stereochemistry: The spatial arrangement of substituents can significantly impact binding affinity.
| Compound | Modification | GABA-T Inhibition (IC₅₀) |
| Analogue A | N-benzyl substitution | 15 µM |
| Analogue B | N-phenylacetyl substitution | 8 µM |
| Analogue C | N-(4-chlorobenzyl) substitution | 5 µM |
Note: The data in this table is illustrative and intended to demonstrate the impact of structural modifications on activity.
GABA Receptor Modulators
Derivatives of this compound can also be designed to directly interact with GABA receptors (GABA-A and GABA-B).[2] These receptors are ligand-gated ion channels and G-protein coupled receptors, respectively, that mediate the inhibitory effects of GABA. The design of selective agonists, antagonists, and allosteric modulators for these receptors is a major focus of neuropharmacology research.
Analytical Characterization
The unambiguous identification and purity assessment of this compound and its derivatives are crucial for their use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.
¹H NMR Spectral Data for this compound:
-
~1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.[9]
-
~1.80 ppm (quintet, 2H): Represents the two protons on the C3 carbon of the butanoate chain.
-
~2.30 ppm (triplet, 2H): Ascribed to the two protons on the C2 carbon, adjacent to the ester carbonyl.
-
~2.75 ppm (triplet, 2H): Corresponds to the two protons on the C4 carbon, adjacent to the amino group.
-
~1.5-2.0 ppm (broad singlet, 2H): Represents the two protons of the primary amine (this signal can exchange with D₂O).
¹³C NMR Spectral Data for this compound:
-
~28.0 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~25.0 ppm: The C3 carbon of the butanoate chain.
-
~32.0 ppm: The C2 carbon of the butanoate chain.
-
~40.0 ppm: The C4 carbon of the butanoate chain.
-
~80.0 ppm: The quaternary carbon of the tert-butyl group.
-
~173.0 ppm: The carbonyl carbon of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Under electron ionization (EI), this compound typically exhibits a characteristic fragmentation pattern.
Expected EI-MS Fragmentation:
-
Loss of a methyl radical (-15 Da): A common fragmentation for tert-butyl groups.
-
Loss of isobutylene (-56 Da): A characteristic rearrangement of tert-butyl esters, leading to the protonated carboxylic acid.
-
Cleavage of the butanoate chain: Fragmentation at various points along the aliphatic chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and purity assessment of this compound derivatives.[10]
General HPLC Protocol for Purification:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic moieties of the derivatives absorb (e.g., 254 nm for benzylated analogues).
The GABAergic Synapse: A Visual Representation
The following diagram illustrates the key components of a GABAergic synapse and the points of intervention for GABA-T inhibitors and receptor modulators.
Caption: The GABAergic synapse and key drug targets.
Conclusion
This compound and its structural analogues represent a rich and versatile platform for the design and synthesis of novel therapeutic agents. Their utility as precursors for GABA-T inhibitors and modulators of GABA receptors underscores their importance in neuropharmacology. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space surrounding this valuable scaffold and to develop the next generation of drugs targeting the GABAergic system and other critical biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Guide to Tert-butyl 4-aminobutanoate: Structure Elucidation for the Modern Researcher
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstones of molecular characterization. This in-depth guide provides a detailed analysis of the spectroscopic data for tert-butyl 4-aminobutanoate, a versatile building block in medicinal chemistry.[1] By delving into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important synthetic intermediate.
This compound's utility stems from the orthogonal protecting group strategy it enables; the tert-butyl ester safeguards the carboxylic acid functionality, allowing for selective reactions at the primary amine.[2] Understanding its spectroscopic signature is therefore paramount for any researcher employing it in a synthetic workflow.
Molecular Structure and Isomeric Identity
Before delving into the spectral data, it is crucial to visualize the molecule's architecture. The following diagram illustrates the connectivity of atoms in this compound.
Figure 1: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key parameters for structural elucidation.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Data
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; for this amine-containing compound, D₂O can be used to exchange the amine protons, leading to their signal disappearance and simplifying the spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥300 MHz) for optimal signal dispersion.[3][4]
-
Data Acquisition: Acquire the spectrum at a constant temperature, typically 298 K. Standard acquisition parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
¹H NMR Spectral Data Summary
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.73 | Triplet | 2H | H-4 (-CH₂-NH₂) |
| ~2.24 | Triplet | 2H | H-2 (-CH₂-C=O) |
| ~1.76 | Quintet | 2H | H-3 (-CH₂-CH₂-CH₂-) |
| ~1.44 | Singlet | 9H | -C(CH₃)₃ |
| ~1.5 (broad) | Singlet | 2H | -NH₂ |
Interpretation of the ¹H NMR Spectrum
-
The Tert-butyl Singlet (δ ~1.44 ppm): The most prominent signal in the spectrum is a sharp singlet integrating to nine protons. This is the classic signature of a tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with.[5]
-
The Methylene Groups (δ ~1.76, ~2.24, and ~2.73 ppm): The three methylene groups of the butanoate chain appear as distinct multiplets.
-
The protons at the C4 position (H-4), being adjacent to the electron-withdrawing amino group, are the most deshielded and appear as a triplet around 2.73 ppm. The triplet multiplicity arises from coupling to the two adjacent protons on C3.
-
The protons at the C2 position (H-2), adjacent to the carbonyl group, are also deshielded and appear as a triplet around 2.24 ppm, due to coupling with the C3 protons.
-
The protons at the C3 position (H-3) are coupled to both the C2 and C4 protons (four adjacent protons in total). This results in a more complex multiplet, often appearing as a quintet or a multiplet of multiplets, at approximately 1.76 ppm.
-
-
The Amine Protons (δ ~1.5 ppm): The two protons of the primary amine group typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. In the presence of D₂O, these protons will exchange with deuterium, and this signal will disappear, providing a definitive method for their assignment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct peak.
Experimental Protocol: ¹³C NMR Data Acquisition
The sample preparation and instrumentation are similar to that for ¹H NMR. However, due to the lower sensitivity of the ¹³C nucleus, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectral Data Summary
The expected ¹³C NMR chemical shifts for this compound are presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~172.6 | C=O (Ester Carbonyl) |
| ~79.6 | -C(CH₃)₃ (Quaternary Carbon) |
| ~41.5 | C-4 (-CH₂-NH₂) |
| ~35.1 | C-2 (-CH₂-C=O) |
| ~28.1 | -C(CH₃)₃ (Methyl Carbons) |
| ~27.8 | C-3 (-CH₂-CH₂-CH₂-) |
Interpretation of the ¹³C NMR Spectrum
-
The Carbonyl Carbon (δ ~172.6 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at the lowest field (highest ppm value).
-
The Tert-butyl Carbons (δ ~79.6 and ~28.1 ppm): The quaternary carbon of the tert-butyl group appears around 79.6 ppm, while the three equivalent methyl carbons give a single, intense signal at approximately 28.1 ppm.
-
The Butanoate Chain Carbons (δ ~41.5, ~35.1, and ~27.8 ppm):
-
The C4 carbon, directly attached to the nitrogen atom, is observed at around 41.5 ppm.
-
The C2 carbon, adjacent to the carbonyl group, appears at approximately 35.1 ppm.
-
The C3 carbon, being the most shielded of the methylene carbons, resonates at the highest field (lowest ppm value) around 27.8 ppm.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3380-3250 | N-H stretch (primary amine) | Medium, Broad |
| 2970-2850 | C-H stretch (aliphatic) | Strong |
| ~1730 | C=O stretch (ester) | Strong, Sharp |
| ~1590 | N-H bend (scissoring) | Medium |
| 1250-1000 | C-O stretch (ester) | Strong |
| 1150 | C-N stretch (aliphatic amine) | Medium |
Interpretation of the IR Spectrum
-
N-H Vibrations: The presence of the primary amine is indicated by a broad absorption in the 3380-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A medium intensity band around 1590 cm⁻¹ is also expected for the N-H scissoring (bending) vibration.
-
C-H Vibrations: Strong, sharp peaks in the 2970-2850 cm⁻¹ region are characteristic of C-H stretching in the aliphatic parts of the molecule (the butyl chain and the tert-butyl group).
-
C=O Vibration: A very strong and sharp absorption peak around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration.[6]
-
C-O and C-N Vibrations: The "fingerprint region" (below 1500 cm⁻¹) will contain a number of absorptions, including the strong C-O stretch of the ester at approximately 1250-1000 cm⁻¹ and the C-N stretch of the aliphatic amine around 1150 cm⁻¹.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.
Mass Spectral Data and Fragmentation Analysis
-
Molecular Ion (M⁺•): The molecular ion peak for this compound is expected at an m/z of 159, corresponding to its molecular weight.[7]
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is a highly informative process. The following diagram illustrates the major expected fragmentation pathways.
Figure 2: Key Fragmentation Pathways of this compound.
-
Loss of a Tert-butyl Radical (m/z 102): A common fragmentation pathway for tert-butyl esters is the loss of a tert-butyl radical (•C₄H₉) to form a resonance-stabilized acylium ion. This would result in a fragment at m/z = 159 - 57 = 102.
-
Formation of the Tert-butyl Cation (m/z 57): Alternatively, cleavage of the C-O bond can lead to the formation of the stable tert-butyl cation, which would be observed as a prominent peak at m/z 57.
-
McLafferty Rearrangement (m/z 100): Esters with a γ-hydrogen, such as this compound, can undergo a McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This process would result in the elimination of isobutylene (C₄H₈) and the formation of a radical cation at m/z = 100.
-
Alpha-Cleavage (m/z 30): Cleavage of the bond between the α- and β-carbons relative to the amino group (α-cleavage) is a characteristic fragmentation for amines. This would lead to the formation of the [CH₂NH₂]⁺ ion at m/z 30.
Conclusion: A Unified Spectroscopic Portrait
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic fingerprint of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and application of these spectroscopic principles are not merely a matter of analytical due diligence but a fundamental requirement for the successful advancement of their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. rsc.org [rsc.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tert-butyl 4-Aminobutanoate: A Technical Guide to a Lipophilic GABA Analogue
<_ A- an in-depth technical guide on tert-butyl 4-aminobutanoate as a GABA analogue for researchers, scientists, and drug development professionals.>
Executive Summary: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier (BBB).[1][3][4] This guide provides a comprehensive technical overview of this compound, a lipophilic analogue of GABA designed to overcome this limitation. By masking the carboxyl group of GABA with a tert-butyl ester, this compound exhibits increased lipophilicity, facilitating its potential use as a research tool and a precursor for novel therapeutics targeting the GABAergic system. We will delve into its synthesis, physicochemical properties, pharmacological considerations, and detailed experimental protocols for its application in neuroscience and drug discovery.
The GABAergic System and the Rationale for Analogues
The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function, and GABA is at the heart of this regulation.[2] It exerts its effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[4] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2]
Despite its importance, the therapeutic potential of exogenous GABA is hampered by its hydrophilic nature, which prevents it from efficiently crossing the lipophilic BBB.[1][3][4] While some recent studies suggest that small amounts of GABA might be transported across the BBB by specific transporters, the prevailing view is that its direct entry into the brain is limited.[2][3][5] This has driven the development of GABA analogues and prodrugs—molecules engineered to either mimic GABA's action or to cross the BBB and then release GABA.
This compound emerges as a valuable tool in this context. The addition of the bulky, non-polar tert-butyl group to the GABA backbone significantly increases its lipid solubility. This modification is a classic medicinal chemistry strategy to enhance a molecule's ability to traverse biological membranes, including the BBB. The hypothesis is that once in the CNS, the ester can be hydrolyzed by endogenous esterases to release GABA, thereby acting as a prodrug.
Physicochemical Profile and Synthesis
This compound is commonly available as a hydrochloride salt to improve its stability and handling.[6][7] The free base form is a liquid.
Physicochemical Data
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C8H17NO2 | C8H18ClNO2 | [6][8] |
| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [6][8] |
| Appearance | Liquid | Solid | [9] |
| CAS Number | 50479-22-6 | 58640-01-0 | [8] |
General Synthesis Route
The synthesis of this compound typically involves the esterification of a protected GABA derivative. A common approach is the reaction of an N-protected GABA (e.g., with a Boc or Cbz group) with a tert-butyl source under acidic conditions, followed by deprotection of the amino group.
Caption: General synthesis of this compound.
Pharmacological Considerations and Mechanism of Action
The primary pharmacological rationale for using this compound is its potential to act as a GABA prodrug.[10] The increased lipophilicity conferred by the tert-butyl ester is intended to facilitate passage across the BBB. Once in the CNS, it is hypothesized that endogenous esterases cleave the ester bond, releasing GABA and tert-butanol.
Caption: Proposed mechanism of action as a GABA prodrug.
It is crucial to note that while this is the theoretical mechanism, the efficiency of this conversion in vivo requires rigorous experimental validation. The rate of hydrolysis, distribution within different brain regions, and potential off-target effects of the parent compound or its metabolites must be considered.
Applications in Research
-
Probing the GABAergic System: As a lipophilic GABA precursor, it can be used in animal models to study the systemic effects of elevated central GABA levels, which is not possible with direct GABA administration.
-
Anticonvulsant Studies: Given GABA's role in neuronal inhibition, this analogue is a candidate for preclinical testing in models of epilepsy.[10] Some studies on other GABA prodrugs have shown that they can reduce convulsive activity in animal models.[10]
-
Medicinal Chemistry Scaffold: The compound serves as a valuable starting material for the synthesis of more complex GABA analogues and other targeted therapeutics.[11] For example, it has been used as a precursor in the synthesis of inhibitors for GABA aminotransferase (GABA-T), an enzyme that degrades GABA.[11]
Experimental Protocols
Protocol 1: In Vitro GABA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine if this compound (or GABA released from it after incubation with tissue homogenate) can compete with a known radioligand for binding to GABA-A receptors in rat brain membranes.
Objective: To assess the affinity of the compound for the GABA-A receptor.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[3H]muscimol or [3H]SR95531 (radioligands for the GABA-A site)[12][13]
-
Unlabeled GABA (for positive control and defining non-specific binding)
-
Tris-HCl buffer
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Brain membranes, buffer, and [3H]muscimol.
-
Non-specific Binding: Brain membranes, buffer, [3H]muscimol, and a high concentration of unlabeled GABA.
-
Test Compound: Brain membranes, buffer, [3H]muscimol, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the tubes at 4°C for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding).
Caption: Workflow for a GABA-A receptor binding assay.
Protocol 2: Analytical Quantification by LC-MS/MS
This protocol provides a general framework for quantifying this compound and its metabolite, GABA, in biological samples (e.g., plasma, brain homogenate).
Objective: To measure the concentration of the compound and its conversion to GABA in biological matrices.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[14]
-
C18 or HILIC analytical column[15]
-
Mobile phase: Acetonitrile and water with additives like formic acid or ammonium formate[14][15]
-
Internal standards (e.g., deuterated GABA, deuterated pregabalin)[14]
-
Biological samples (plasma, brain tissue)
-
Protein precipitation agents (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of sample, add an internal standard.
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC system.
-
Separate the analytes using a suitable gradient elution on the analytical column.[14]
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14] Specific precursor-product ion transitions for this compound, GABA, and the internal standard must be optimized beforehand.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Safety and Handling
This compound hydrochloride is considered hazardous.[9]
-
Hazards: It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6][9]
-
Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid breathing dust/fumes and prevent contact with skin and eyes.[9]
-
Storage: Store in a freezer, under an inert atmosphere, and in a tightly closed container to ensure stability.[9]
Conclusion
This compound represents a valuable chemical tool for neuroscientists and medicinal chemists. Its enhanced lipophilicity over GABA allows for its potential use as a CNS-penetrant prodrug, enabling the study of GABAergic system modulation in ways that are not feasible with GABA itself. While its primary utility may lie as a synthetic intermediate for more complex and targeted molecules,[11] its direct application in preclinical models provides a straightforward method to investigate the consequences of increased central GABAergic tone. Rigorous in vivo studies are essential to fully characterize its pharmacokinetic and pharmacodynamic profile, including the rate and extent of its conversion to GABA within the CNS.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. troscriptions.com [troscriptions.com]
- 4. news-medical.net [news-medical.net]
- 5. GABA & The Blood Brain Barrier [parlor-games.com]
- 6. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
Tert-butyl 4-aminobutanoate in Neuroscience: A Technical Guide to its Application as a Prodrug and Synthetic Precursor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its deficiency is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and Huntington's disease.[2] However, the therapeutic application of GABA itself is severely limited by its inability to effectively cross the blood-brain barrier (BBB) due to its polar, zwitterionic nature at physiological pH.[2][3] This guide elucidates the pivotal role of Tert-butyl 4-aminobutanoate, a lipophilic ester of GABA, as a strategic tool to circumvent this challenge. We will explore its dual function: first, as a potential prodrug designed to facilitate GABA delivery into the CNS, and second, as a foundational chemical intermediate for the synthesis of novel neuropharmacological agents, particularly inhibitors of GABA transaminase (GABA-T). This document provides the theoretical underpinnings, detailed experimental protocols, and critical insights for leveraging this compound in neuroscience research.
The GABA Conundrum: A Therapeutic Target Beyond Reach
GABA: The Brain's Primary Inhibitory Neurotransmitter
GABA's main function is to reduce neuronal excitability throughout the nervous system.[1] It acts on two primary receptor types: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled.[4][5] The influx of chloride ions through GABA-A receptors hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect.[5] Given this central role, modulating GABAergic transmission is a cornerstone of treatment for conditions characterized by neuronal hyperexcitability.
The Blood-Brain Barrier (BBB): A Formidable Obstacle
The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This barrier is crucial for protecting the brain from pathogens and toxins but also blocks the entry of most therapeutic molecules. For a compound to passively diffuse across the BBB, it must generally be small and lipophilic.
The Challenge: Delivering GABA to the CNS
Direct systemic administration of GABA is largely ineffective for treating CNS disorders because its hydrophilic nature prevents it from crossing the BBB in significant amounts.[2][3] This has driven the development of two primary strategies:
-
GABA Analogues: Designing molecules that mimic GABA's structure and activity but possess improved pharmacokinetic properties (e.g., gabapentin, pregabalin).[2]
-
Prodrugs: Chemically modifying GABA to create a more lipophilic precursor that can cross the BBB and is subsequently converted back to active GABA within the CNS.[3][6]
This compound falls squarely into the second category, serving as a textbook example of the prodrug strategy.
This compound: A Chemical Profile
The key to this compound's utility lies in its chemical structure. The carboxylic acid group of GABA is masked by a tert-butyl ester. This modification has two profound effects: it neutralizes the negative charge of the carboxylate and adds a bulky, lipophilic tert-butyl group.[7] This significantly increases the molecule's overall lipid solubility, a critical prerequisite for BBB penetration.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₈H₁₇NO₂ | [8] |
| Molecular Weight | 159.23 g/mol | [8] |
| CAS Number | 50479-22-6 (Free Base) | [8][9] |
| Hydrochloride Salt CAS | 58640-01-0 | [10] |
| Appearance | Solid |
Mechanism of Action: Unveiling the Dual Role
It is critical to understand that this compound is not a direct GABA receptor agonist.[11] Its value is realized through its conversion to other molecules, either within the brain (in vivo) or on the lab bench (in vitro).
Role 1: A Lipophilic Prodrug for GABA Delivery
The primary hypothesis for its use as a research tool is as a GABA prodrug. The bulky tert-butyl group increases lipophilicity, allowing the molecule to diffuse across the BBB. Once in the CNS, ubiquitous esterase enzymes are believed to cleave the ester bond, releasing GABA and tert-butanol. The liberated GABA is then free to interact with its receptors and exert its inhibitory effects.
Role 2: A Foundational Precursor in Neuropharmacology Synthesis
Beyond its potential as a prodrug, this compound is a valuable starting material in medicinal chemistry.[11] A key application is the synthesis of inhibitors for GABA-transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA in the brain.[11][12][13] By inhibiting GABA-T, the concentration of endogenous GABA in the synaptic cleft is increased, enhancing inhibitory neurotransmission.[6][14] This is the mechanism of action for the antiepileptic drug vigabatrin.[14] The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for chemical modifications at other positions of the molecule before being removed in a final step.[15]
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Hydrochloride [lgcstandards.com]
- 10. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Tert-butyl 4-aminobutanoate in Modern Organic Synthesis
Introduction
In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of bifunctional building blocks is paramount. Tert-butyl 4-aminobutanoate, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a cornerstone in the synthetic chemist's toolbox. Its utility lies not in its intrinsic biological activity, but in its role as a versatile synthetic intermediate. The presence of a sterically hindered tert-butyl ester and a primary amine on a flexible four-carbon chain offers a unique combination of stability and reactivity, enabling chemists to orchestrate complex molecular transformations with precision.
This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. We will delve into the causality behind its experimental applications, providing not just protocols, but the scientific rationale that underpins them.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 50479-22-6 | |
| Appearance | Colorless oil | |
| Boiling Point | ~ 85-90 °C at 10 mmHg | |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.26-3.20 (m, 2H), 2.25 (t, J = 6 Hz, 2H), 1.84-1.74 (m, 2H), 1.43 (s, 9H) | [2] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 172.40, 80.4, 44.19, 32.4, 28.0, 27.8 | [2] |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used.
Core Applications of this compound
The strategic placement of the tert-butyl ester and the primary amine makes this compound a valuable precursor in two major areas: the synthesis of GABA analogs and in peptide chemistry.
I. A Linchpin in the Synthesis of GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Consequently, molecules that modulate the GABAergic system are of significant therapeutic interest for treating conditions like epilepsy, neuropathic pain, and anxiety. This compound serves as a key building block for the synthesis of GABA analogs, such as pregabalin and baclofen.[3]
The tert-butyl group's steric bulk prevents unwanted reactions at the carboxyl group, allowing for selective modification of the amine or the carbon backbone.[4] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a crucial feature in multi-step syntheses.[4][5]
Conceptual Workflow for GABA Analog Synthesis
The general strategy involves the protection of the amine of this compound, followed by modification of the carbon skeleton, and concluding with the deprotection of both the amine and the tert-butyl ester.
Caption: Generalized workflow for the synthesis of GABA analogs.
Case Study: Synthesis of Pregabalin
Pregabalin, an anticonvulsant and analgesic drug, is a structural derivative of GABA. While there are multiple synthetic routes to pregabalin, some strategies can conceptually start from precursors derived from this compound's structural elements. A key challenge in pregabalin synthesis is the stereoselective introduction of the isobutyl group.
II. A Versatile Tool in Peptide Synthesis
In the realm of peptide science, protecting group strategy is critical. This compound and its derivatives are employed in both solution-phase and solid-phase peptide synthesis (SPPS).[4] The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality.[6][7]
The Role of the Tert-butyl Ester Protecting Group
Mechanism of Protection and Deprotection
The introduction of the tert-butyl ester is typically achieved through an acid-catalyzed reaction of the carboxylic acid with isobutylene. The mechanism proceeds through the formation of a stable tert-butyl cation.
Caption: Mechanism of acid-catalyzed tert-butyl ester formation.
Deprotection is the reverse process, initiated by protonation of the ester oxygen, followed by the elimination of isobutylene.
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The integration of tert-butyl protected amino acids into an SPPS workflow is a well-established and efficient method for the synthesis of complex peptides.
Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols are provided as illustrative examples of the application of this compound and its derivatives.
Protocol 1: General Procedure for N-Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound with a tert-butoxycarbonyl (Boc) group, a common step before further modification.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Tert-butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of the tert-butyl ester protecting group, a common final step in the synthesis of a target molecule.
Materials:
-
Tert-butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole) - optional but recommended[4][6]
-
Rotary evaporator
-
Round-bottom flask
Procedure:
-
Dissolve the tert-butyl ester protected compound in DCM in a round-bottom flask.
-
Prepare a cleavage cocktail, typically a mixture of TFA and DCM (e.g., 1:1 v/v). If the substrate is sensitive to the tert-butyl cation generated during deprotection, add scavengers to the cocktail.[4][6]
-
Add the cleavage cocktail to the solution of the protected compound at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by crystallization, precipitation, or chromatography.
Table of Deprotection Conditions for Tert-butyl Esters
| Substrate | Reagents/Conditions | Time | Temperature | Yield (%) | Reference |
| Aromatic t-Butyl Ester | p-TsOH, Microwave | 3-4 min | N/A | High | [4] |
| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | 3 h | Room Temp. | Quantitative | [4] |
| Various t-butyl esters | Aqueous Phosphoric Acid | N/A | Room Temp. | High | [4] |
Conclusion
This compound is a testament to the power of strategic molecular design. Its simple yet elegant structure provides a robust platform for the synthesis of a diverse array of complex and biologically significant molecules. The stability of the tert-butyl ester under a wide range of conditions, coupled with its facile removal, makes it an indispensable tool in the multi-step syntheses that are characteristic of modern drug discovery. A thorough understanding of the principles governing its reactivity and the nuances of its application, as outlined in this guide, will undoubtedly empower researchers to continue to innovate and advance the frontiers of chemical synthesis.
References
- 1. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Key Building Block with Critical Safety Considerations
An In-Depth Technical Guide to the Safe Handling of Tert-butyl 4-aminobutanoate and its Hydrochloride Salt
This guide provides comprehensive safety and handling protocols for this compound and its commonly used hydrochloride salt, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets and chemical handling guidelines to ensure technical accuracy and promote a culture of safety in the laboratory.
This compound, a derivative of gamma-aminobutyric acid (GABA), serves as a crucial building block in medicinal chemistry and drug development. Its protected amine and ester functionalities make it a versatile intermediate for synthesizing a wide range of pharmaceutical candidates. While invaluable, this compound and its more common, crystalline hydrochloride salt (CAS No. 58640-01-0) possess specific hazards that necessitate rigorous handling procedures.[1][2] This document outlines these hazards and provides actionable protocols to mitigate risks, ensuring both personnel safety and experimental integrity.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. The data below pertains primarily to the hydrochloride salt, which is more frequently encountered in a laboratory setting.
| Property | This compound Hydrochloride | This compound (Free Base) | Reference(s) |
| CAS Number | 58640-01-0 | 50479-22-6 | [2][3][4] |
| Molecular Formula | C₈H₁₈ClNO₂ | C₈H₁₇NO₂ | [1][5] |
| Molecular Weight | 195.69 g/mol | 159.23 g/mol | [1][5] |
| Appearance | Solid / Crystalline Powder | Liquid | [4][6] |
| Synonyms | H-GABA-OtBu.HCl, gamma-Aminobutyric acid t-butyl ester hydrochloride | - | [1] |
Section 2: Hazard Identification and GHS Classification
Both the free base and its hydrochloride salt are classified as hazardous under the Globally Harmonized System (GHS).[3] Adherence to the warnings communicated through this system is mandatory for safe use.
The GHS classification for this compound Hydrochloride is as follows:
| GHS Element | Classification | Description | Reference(s) |
| Pictograms | GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed, or respiratory tract irritation. GHS08 (Health Hazard): Indicates carcinogenicity, mutagenicity, reproductive toxicity, or target organ toxicity. | [1][4] | |
| Signal Word | Warning | - | [1][3][4] |
| Hazard Statements | H302H315H319H335H351 | Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation.Suspected of causing cancer. | [1][3] |
| Precautionary Statements | P203, P261, P264, P270, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P318, P319, P405, P501 | Obtain, read and follow all safety instructions before use. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If exposed or concerned, or if irritation persists: Get medical help. Store locked up. Dispose of contents/container to an approved waste disposal plant. | [1][3][7] |
Causality Insight: The hazard statements highlight the primary risks: acute toxicity upon ingestion, and irritant properties to skin, eyes, and the respiratory system. The H351 classification ("Suspected of causing cancer") is a significant long-term health risk that mandates the use of stringent engineering controls like a fume hood to prevent chronic exposure.[1]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls:
-
Primary Control: All handling of this compound, especially the solid hydrochloride salt, must be conducted in a certified chemical fume hood.[3][7] This is critical to contain airborne particles and prevent respiratory exposure, directly addressing the H335 and H351 hazards.[1]
-
Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and located close to the workstation.[3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should also be worn when there is a significant risk of splashing.[8]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator is required. For the solid form, a particulate respirator (e.g., N95) may be appropriate, while an air-purifying respirator with organic vapor cartridges should be used if vapors are a concern.[3][9]
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is the foundation of laboratory safety.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and operating correctly. Clear the workspace of all unnecessary items.
-
Don PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.
-
Handling: Place the sealed container of this compound hydrochloride inside the fume hood. Open the container slowly.
-
Weighing: Carefully weigh the desired amount of the solid onto weighing paper or into a vessel. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures in Section 5.
-
Dissolving: Add the solid to the desired solvent in a suitable flask. Cap the flask and mix.
-
Cleanup: Tightly seal the stock container. Decontaminate the spatula and any other equipment used. Dispose of the weighing paper and any contaminated wipes in the designated solid hazardous waste container.
-
Post-Handling: Doff PPE in the correct order (gloves first, then lab coat, then goggles). Wash hands thoroughly with soap and water.
Storage Protocol:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]
-
Location: Store in a locked, dedicated chemical cabinet.[3] The area should be cool, dry, and well-ventilated.
-
Long-Term Stability: For optimal long-term stability, many suppliers recommend storing the material in a freezer (under -20°C), under an inert atmosphere, and protected from light.[4][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury and damage.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[3][11] If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][7] If the person feels unwell or has difficulty breathing, call for emergency medical help.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Call a poison control center or doctor immediately for treatment advice.[3][7]
Accidental Release (Spill) Protocol:
-
Alert & Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean: Cover the spill with an inert absorbent material like sand, vermiculite, or earth.[12] Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[12]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Section 6: Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle to protect both personnel and the environment.
Protocol for Waste Disposal:
-
Collection: All waste containing this compound, including excess reagents, contaminated absorbents, and disposable labware, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[13]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that lists all chemical constituents by their full name and approximate percentages.[13]
-
Storage: Store waste containers in a designated satellite accumulation area, with secondary containment for liquids.[13]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] Never dispose of this chemical down the drain or in the regular trash.[13]
Protocol for Empty Container Decontamination:
-
Rinsing: All containers must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[13]
-
Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13] Given the H351 classification, a conservative approach of collecting the first three rinses is recommended.
-
Final Disposal: After thorough rinsing and air-drying, the container may be disposed of according to institutional policy.
Conclusion
This compound and its hydrochloride salt are powerful tools in chemical synthesis but demand respect and careful handling. By understanding their physical properties, recognizing their specific hazards, and consistently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate risks effectively. A proactive and informed approach to safety is paramount to protecting the health of laboratory personnel and advancing scientific discovery without incident.
References
- 1. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 50479-22-6 [sigmaaldrich.com]
- 5. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | 58640-01-0 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 11. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Tert-butyl 4-aminobutanoate in Advanced Peptide Synthesis
Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Peptide Therapeutics
Peptides are exceptional therapeutic candidates due to their high selectivity and low toxicity.[1] However, peptides composed solely of natural amino acids often exhibit poor metabolic stability.[1][2][3] The integration of non-proteinogenic amino acids (NPAAs), which are not found in the human genetic code, is a powerful strategy to overcome these limitations.[1][2][] NPAAs can fundamentally alter the drug-like properties of a peptide, enhancing its stability, potency, permeability, and bioavailability.[1][2][3]
Tert-butyl 4-aminobutanoate serves as a protected precursor to 4-aminobutanoic acid (GABA), a crucial inhibitory neurotransmitter. Its incorporation into a peptide backbone can introduce conformational constraints, alter polarity, and improve resistance to enzymatic degradation.[5] This guide provides a detailed framework for the effective use of this compound in solid-phase peptide synthesis (SPPS), focusing on the widely used Fmoc/tBu orthogonal strategy.[6][7]
Physicochemical Properties of the Building Block
Understanding the properties of this compound is crucial for its successful application. The tert-butyl ester protects the carboxylic acid, preventing it from reacting during peptide bond formation, while the primary amine remains available for coupling.
| Property | Value | Source |
| Chemical Formula | C₈H₁₇NO₂ | --INVALID-LINK--[8] |
| Molecular Weight | 159.23 g/mol | --INVALID-LINK--[8] |
| Form | Liquid | --INVALID-LINK--[9] |
| Storage | Store in freezer, under -20°C, inert atmosphere | --INVALID-LINK--[9] |
| Key Protective Group | Tert-butyl (tBu) ester | [6] |
Core Methodology: Incorporation via Fmoc-Based SPPS
The standard workflow for Solid-Phase Peptide Synthesis (SPPS) involves the sequential addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin.[10][11][12] The Fmoc/tBu strategy is predicated on an orthogonal protection scheme: the base-labile Fmoc group protects the N-terminus, while acid-labile tert-butyl groups protect reactive side chains and, in this case, the C-terminal carboxyl group of our GABA synthon.[6][7]
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 50479-22-6 [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Application Notes & Protocols: The Strategic Application of Tert-butyl 4-aminobutanoate in Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. Among the arsenal available to chemists, the tert-butyl ester stands out for its unique combination of robustness and selective lability. This guide provides an in-depth exploration of tert-butyl 4-aminobutanoate, a derivative of the key inhibitory neurotransmitter GABA, as a quintessential example of the tert-butyl protecting group strategy. We will dissect the causality behind its selection, detail field-proven protocols for its installation and cleavage, and contextualize its application in complex synthetic pathways, thereby offering researchers and drug development professionals a comprehensive and authoritative resource.
The Gatekeeper of Reactivity: Why Choose a Tert-butyl Ester?
The primary role of a protecting group is to act as a temporary "gatekeeper" for a reactive functional group, rendering it inert to a specific set of reaction conditions while transformations occur elsewhere in the molecule.[1] The tert-butyl ester is a preeminent choice for protecting carboxylic acids for several compelling reasons:
-
Exceptional Stability: The tert-butyl group provides significant steric hindrance, physically shielding the carbonyl carbon from nucleophilic attack.[1] This steric bulk, combined with electronic effects, makes the ester remarkably stable to a wide range of reagents, including strong bases (e.g., LDA, t-BuOK), organometallics, and reducing agents.[2][3][4] This stability allows for broad synthetic flexibility.[1]
-
Orthogonality: In complex syntheses, multiple protecting groups are often used. Orthogonality—the ability to remove one type of protecting group without affecting another—is crucial.[5] Tert-butyl esters are cleaved under acidic conditions, making them perfectly orthogonal to base-labile groups like Fmoc and groups removed by hydrogenolysis like Cbz or benzyl esters.[6][7]
-
Clean Deprotection: The acid-catalyzed removal of the tert-butyl group generates a volatile gas (isobutylene) and regenerates the carboxylic acid, simplifying purification procedures.[8]
This compound, often handled as its hydrochloride salt[9][10], is particularly relevant in medicinal chemistry. It serves as a valuable building block for introducing a GABA scaffold, which is central to many neurologically active compounds.[11][12] Its use as an intermediate in the synthesis of GABA aminotransferase (GABA-T) inhibitors exemplifies its importance in drug discovery pipelines.[13]
Workflow: The Protection-Transformation-Deprotection Strategy
The successful application of this compound follows a logical three-stage workflow. This ensures that the carboxylic acid moiety remains intact during intermediate steps and is revealed only at the desired synthetic juncture.
Caption: General workflow for using a tert-butyl ester protecting group.
Installation Protocols: Forming the Tert-butyl Ester
The formation of a tert-butyl ester proceeds via an acid-catalyzed mechanism where a stable tert-butyl carbocation is generated and subsequently trapped by the carboxylic acid.[5] The choice of method depends on substrate compatibility, scale, and available reagents.
Mechanism of Protection
Caption: Acid-catalyzed formation of the tert-butyl ester.
Protocol 3.1: Standard Acid-Catalyzed Esterification
This is the most common and cost-effective method, utilizing either isobutylene gas or tert-butanol as the source of the tert-butyl group.[3][5]
Materials:
-
N-protected 4-aminobutanoic acid (1.0 eq)
-
Dichloromethane (DCM) or tert-butyl acetate
-
tert-Butanol (1.5 eq) or Isobutylene gas
-
Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄) (catalytic amount, ~0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected 4-aminobutanoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the catalytic amount of strong acid.
-
If using tert-butanol: Add the tert-butanol dropwise to the mixture.[5]
-
If using isobutylene: Bubble isobutylene gas through the solution for 1-2 hours.[5]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin-Layer Chromatography (TLC).[5]
-
Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.
-
Purify the product via flash column chromatography if necessary.
Protocol 3.2: Advanced Method Using Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
This modern approach is particularly effective for free amino acids, which have poor solubility in common organic solvents.[3][4] The Tf₂NH acts as a powerful catalyst to drive the reaction in tert-butyl acetate, which serves as both solvent and reagent.[2]
Materials:
-
Free amino acid (e.g., 4-aminobutanoic acid) (1.0 eq)
-
tert-Butyl acetate (t-BuOAc)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq for free amino acids, catalytic for others)[2]
Procedure:
-
Suspend the amino acid in tert-butyl acetate.
-
Add Tf₂NH to the suspension. The formation of a salt often increases solubility.[4]
-
Stir the mixture at room temperature. The reaction is typically much faster than conventional methods.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as appropriate, typically involving a basic wash to remove the acidic catalyst, followed by extraction and purification.
| Method | Reagents | Key Advantages | Considerations | Reference |
| Standard Acid-Catalysis | R-COOH, isobutylene or t-BuOH, H₂SO₄ (cat.) | Cost-effective, scalable, common reagents. | Requires strong acid; may not be suitable for highly acid-sensitive substrates. | [3][5][14] |
| Tf₂NH Catalysis | R-COOH, t-BuOAc, Tf₂NH | Fast, high-yielding, excellent for free amino acids. | Tf₂NH is a more specialized and expensive reagent. | [2][3][4] |
| Boc₂O Method | R-COOH, Boc₂O, DMAP | Mild conditions. | More commonly used for amine protection; can have side reactions. | [3][15] |
| Table 1. Comparison of Protection Methodologies for Carboxylic Acids. |
Stability Profile: An Orthogonal Shield
The utility of the tert-butyl ester is defined by its stability. This allows chemists to perform a wide array of transformations on other parts of a molecule with confidence.
| Condition Type | Reagent/Condition | Stability of t-Butyl Ester | Reference |
| Strongly Basic | NaOH, KOH, t-BuOK | Stable | [2] |
| Organometallic | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | [3] |
| Nucleophilic | Amines, Hydrazines | Stable | [4] |
| Reductive | H₂/Pd-C (Catalytic Hydrogenation) | Stable | [3] |
| Oxidative | Most common oxidants (e.g., PCC, MnO₂) | Stable | [1] |
| Strongly Acidic | TFA, HCl, H₃PO₄ | Labile (Cleaved) | [2][3] |
| Table 2. Stability Profile of Tert-butyl Esters under Common Reaction Conditions. |
Deprotection Protocols: Releasing the Carboxylic Acid
The selective removal of the tert-butyl group is almost exclusively achieved under acidic conditions via an A_AL_1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism.[6]
Mechanism of Deprotection
Caption: A_AL_1 mechanism for the acid-catalyzed cleavage of a tert-butyl ester.
The liberated tert-butyl cation is a potent electrophile. In peptide synthesis, scavengers like dithiothreitol (DTE) are sometimes added to trap this cation and prevent side reactions with nucleophilic residues such as tryptophan or methionine.[16] In most cases, it is deprotonated by the conjugate base of the acid to form isobutylene gas.[8]
Protocol 5.1: Standard Cleavage with Trifluoroacetic Acid (TFA)
This is the gold standard for tert-butyl ester deprotection due to its reliability and efficiency.[6]
Materials:
-
tert-Butyl ester substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM)
-
(Optional) Scavenger, e.g., anisole or triethylsilane (5-10% v/v)
Procedure:
-
Dissolve the tert-butyl ester substrate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add the TFA solution to the flask. The reaction is often accompanied by bubbling as isobutylene gas evolves.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product (often as a TFA salt if an amine is present) can be purified by crystallization, precipitation (e.g., by adding cold diethyl ether), or chromatography.
Protocol 5.2: Mild, Environmentally Benign Cleavage with Phosphoric Acid
For substrates sensitive to harsh TFA conditions, aqueous phosphoric acid offers a milder and greener alternative.[2][15]
Materials:
-
tert-Butyl ester substrate (1.0 eq)
-
Aqueous phosphoric acid (e.g., 85%)
-
Co-solvent if needed (e.g., Toluene)
Procedure:
-
To the tert-butyl ester substrate, add aqueous phosphoric acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is typically slower than with TFA.
-
Monitor the reaction for completion.
-
Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected acid.
| Method | Reagents | Key Advantages | Considerations | Reference |
| TFA/DCM | 25-50% TFA in DCM | Fast, reliable, highly effective, volatile byproducts. | TFA is corrosive and harsh; may cleave other acid-labile groups (e.g., Boc). | [3][6] |
| Aqueous H₃PO₄ | 85% H₃PO₄ | Mild, environmentally benign, selective. | Slower reaction times; may require heating. | [2][15] |
| Lewis Acids | ZnBr₂ in DCM | Chemoselective; can sometimes cleave t-butyl esters in the presence of Boc groups. | Stoichiometric amounts of Lewis acid required; workup can be more complex. | [17][18] |
| Radical-Mediated | Magic Blue (cat.), Et₃SiH | Extremely mild, catalytic, novel conditions. | Requires specialized radical initiator and silane scavenger. | [2][19] |
| Table 3. Comparison of Deprotection Methodologies for Tert-butyl Esters. |
Conclusion: A Self-Validating System in Synthesis
The use of this compound as a protecting group strategy represents a self-validating system. Its robust stability under a vast range of conditions ensures the integrity of the carboxylic acid functionality during complex molecular transformations.[1][3] The highly specific and efficient acidic conditions required for its removal provide a reliable and predictable deprotection step, minimizing side reactions and simplifying purification.[6] This combination of stability and selective lability makes the tert-butyl ester an authoritative and indispensable tool for researchers, scientists, and drug development professionals aiming to streamline synthetic pathways and enhance overall yields and purities in the creation of complex, high-value molecules.[1]
References
- 1. fiveable.me [fiveable.me]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tert-Butyl 4-aminobutyrate hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. tert-Butyl Ethers [organic-chemistry.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging Tert-butyl 4-aminobutanoate for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of a Bifunctional Linker
In the sophisticated landscape of modern biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component that dictates the efficacy, stability, and selectivity of the final construct.[1][2] Tert-butyl 4-aminobutanoate emerges as a highly strategic linker precursor due to its bifunctional nature. It possesses a primary amine available for immediate conjugation and a carboxylic acid masked as an acid-labile tert-butyl (t-butyl) ester.
This configuration is ideal for orthogonal synthesis strategies , where different functional groups are selectively manipulated without interfering with others.[3][4] The amine can be coupled to a payload or biomolecule in a first step, while the t-butyl ester remains inert. A subsequent, simple acid-mediated deprotection step then unmasks the carboxylic acid, making it available for a second, distinct conjugation event. This guide provides the scientific rationale and detailed protocols for harnessing this compound in multi-step bioconjugation workflows.
Physicochemical Properties
A clear understanding of the linker's properties is essential for experimental design. The data below pertains to this compound and its commonly used hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₈ClNO₂ | [5][6] |
| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [5][6] |
| CAS Number | 50479-22-6 | 58640-01-0 | [7] |
| Appearance | Liquid | Solid | [8] |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) | Soluble in water and polar organic solvents | |
| Storage | Store under inert atmosphere, -20°C | Store at room temperature, desiccated |
The Core Principle: Orthogonal Deprotection
The primary strategic advantage of this linker lies in the orthogonality between its two functional groups. The t-butyl ester is exceptionally stable under the neutral or slightly basic conditions typically used for amine-reactive chemistry (e.g., EDC/NHS coupling) but is cleanly cleaved under acidic conditions.[3][9]
Mechanism of T-Butyl Ester Deprotection: The deprotection is most commonly achieved with trifluoroacetic acid (TFA). The reaction proceeds via protonation of the ester oxygen, followed by the formation of a highly stable tertiary carbocation (the t-butyl cation). This cation readily eliminates as isobutylene gas, driving the reaction to completion.[10][11] This clean decomposition prevents side reactions and simplifies purification.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride [lgcstandards.com]
- 8. BLDpharm - Bulk Product Details [bldpharm.com]
- 9. fiveable.me [fiveable.me]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for the Quantification of Tert-butyl 4-aminobutanoate
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Tert-butyl 4-aminobutanoate, a crucial building block in pharmaceutical synthesis. Recognizing the compound's challenging analytical properties, namely its lack of a strong UV chromophore and its polarity, this document outlines three robust and orthogonal analytical methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide not just a step-by-step protocol but also the underlying scientific rationale for methodological choices, ensuring that researchers can confidently implement and adapt these methods for their specific needs. All protocols are presented with a focus on validation, aligning with the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reliability.
Introduction: The Analytical Challenge of this compound
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including GABA analogues and other neurologically active compounds. Accurate quantification of this intermediate is critical for process control, yield optimization, and ensuring the purity of the final API. However, its chemical structure—a primary amine and a tert-butyl ester with no significant chromophore—precludes straightforward analysis by the most common analytical technique, HPLC with UV detection.
This guide addresses this challenge by presenting three distinct, validated analytical strategies. The selection of a particular method will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis (e.g., routine QC vs. reference standard characterization).
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, dichloromethane. Sparingly soluble in water. |
| UV Chromophore | None significant |
Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
Scientific Rationale and Applicability
The absence of a UV-absorbing moiety in this compound makes UV-based detection impractical for sensitive quantification. The Evaporative Light Scattering Detector (ELSD) offers a powerful alternative. The ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase.[1] The operational principle involves three stages: nebulization of the column eluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles.[2] The response is proportional to the mass of the analyte, making it suitable for quantitative analysis of non-chromophoric compounds like this compound.[3] This method is particularly useful for purity assays and content uniformity testing in drug product development.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: SEDERE SEDEX 85 LT-ELSD or equivalent.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm. A C18 column can also be used with ion-pairing agents.
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade).
-
Reference Standard: this compound, purity ≥98%.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 60% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.2.3. ELSD Conditions
| Parameter | Setting |
| Drift Tube Temp. | 50 °C |
| Nebulizer Gas (N₂) | 3.5 bar |
| Gain (PMT) | 8 |
2.2.4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 µg/mL to 500 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the 50:50 acetonitrile/water diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Validation
The ELSD response is non-linear and typically follows a logarithmic relationship. A calibration curve should be constructed by plotting the logarithm of the peak area against the logarithm of the concentration. The concentration of the analyte in the sample can then be determined from this curve.
Method Validation Parameters (as per ICH Q2(R1)) [4][5]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the log-log calibration curve over the specified range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections of a standard solution. |
| Intermediate Precision | RSD ≤ 3.0% when the analysis is performed by different analysts on different days. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
Workflow Diagram
References
Application Notes & Protocols: Incorporating a GABA Linker in Solid-Phase Peptide Synthesis
Abstract
This comprehensive guide provides a detailed framework for the successful incorporation of a γ-aminobutyric acid (GABA) linker in Fmoc-based solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring both technical accuracy and practical success. We present detailed protocols for the initial loading of Fmoc-GABA-OH onto common solid supports, subsequent peptide chain elongation, and a specialized protocol for on-resin, head-to-tail cyclization—a key application of the GABA linker. This guide is structured to serve as a self-validating system, complete with troubleshooting insights, quantitative data, and authoritative references to support every critical step.
Introduction: The Strategic Role of the GABA Linker
In the landscape of peptide chemistry and drug design, the deliberate introduction of non-proteinogenic amino acids and linkers is a powerful strategy to modulate therapeutic properties. Gamma-aminobutyric acid (GABA), with its flexible four-carbon chain, serves as a versatile linker that offers distinct advantages over standard alpha-amino acids.
The primary rationale for incorporating a GABA linker is to enhance conformational flexibility.[1] Unlike the rigid peptide bonds of α-amino acids, the additional methylene units in the GABA backbone allow for greater rotational freedom.[1] This flexibility is particularly crucial in applications such as:
-
Peptide Cyclization: GABA linkers are instrumental in facilitating head-to-tail cyclization of peptides on a solid support. The inherent flexibility of the GABA unit helps the linear peptide precursor adopt a favorable conformation for intramolecular ring closure, often leading to higher yields and reduced formation of dimeric or oligomeric byproducts.[2][3][4]
-
Bioactive Conformation: By introducing a "hinge" region, a GABA linker can help a peptide adopt a specific three-dimensional structure required for optimal binding to a biological target, such as an integrin or receptor.[5]
-
Drug Conjugation: GABA can act as a spacer arm to attach cytotoxic agents, fluorescent probes, or other moieties to a peptide without sterically hindering the peptide's interaction with its target.[1]
This guide will focus on the practical implementation of Fmoc-GABA-OH in standard SPPS workflows, with a special emphasis on its application in synthesizing cyclic peptides.
Foundational Principles: The Fmoc/tBu Strategy
The protocols described herein are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[6] This methodology relies on two key principles of orthogonal protection:
-
Temporary Nα-Protection: The N-terminal α-amino group of the incoming amino acid is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is efficiently removed by a mild base, typically a solution of piperidine in DMF.[][8]
-
Permanent Side-Chain Protection: The reactive side chains of the amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) derivatives. These groups remain intact throughout the synthesis cycles and are removed simultaneously with the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[6]
This orthogonal scheme allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting groups or the linker anchoring the peptide to the resin.[]
Experimental Protocols
Protocol 1: Initial Loading of Fmoc-GABA-OH onto Wang Resin
Wang resin is a popular choice for synthesizing peptides with a C-terminal carboxylic acid.[9] The following protocol details the esterification of Fmoc-GABA-OH to the resin's hydroxymethyl linker.
Rationale: The coupling is an esterification reaction catalyzed by a carbodiimide (DIC) and an activating agent (HOBt), with a small amount of DMAP acting as a potent catalyst.[9] It is crucial to drive this initial loading to completion and then "cap" any unreacted hydroxyl groups on the resin to prevent the formation of deletion sequences in the subsequent synthesis.
Materials:
-
Wang Resin (e.g., 100-200 mesh, ~0.6 mmol/g loading)
-
Fmoc-GABA-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Place the Wang resin (1 g) in a reaction vessel. Add DCM (10-15 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation. Drain the solvent.
-
Coupling Solution Preparation: In a separate flask, dissolve Fmoc-GABA-OH (4 eq. relative to resin loading) and HOBt (4 eq.) in a minimal amount of DMF.
-
Activation and Coupling: Add the Fmoc-GABA-OH/HOBt solution to the swollen resin. Add DIC (4 eq.) to the vessel. In a separate small vial, dissolve DMAP (0.1 eq.) in DMF and add it to the reaction vessel.[10] Agitate the mixture for 12 hours at room temperature.
-
Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping: To block unreacted hydroxyl groups, prepare a capping solution of Ac₂O/DIPEA/DCM (e.g., 1:1:8 v/v/v). Add this solution to the resin and agitate for 30-60 minutes.
-
Final Wash and Dry: Drain the capping solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the loaded resin in vacuo.
-
Loading Determination (Optional but Recommended): The substitution level can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of resin (~5-10 mg) with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[10]
Protocol 2: Standard SPPS Cycle for Peptide Elongation
Once the Fmoc-GABA-OH is successfully loaded, the peptide chain is extended using repetitive cycles of Fmoc deprotection and amino acid coupling. The following is a representative manual protocol.
Workflow Diagram: Standard Fmoc-SPPS Cycle
Caption: Workflow for a single Fmoc-SPPS elongation cycle.
Procedure (per cycle):
-
Fmoc Deprotection:
-
Swell the Fmoc-GABA-Resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
-
Wash with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling agent such as HBTU/HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring (Optional): Perform a Kaiser (ninhydrin) test on a few beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Repeat this cycle for each amino acid in the sequence.
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol is designed for a scenario where the peptide has been synthesized on a resin that allows for the selective deprotection of the C-terminus while the N-terminus is also deprotected, enabling an intramolecular amide bond formation. A common strategy involves using an Asp or Glu residue with a side-chain linker to the resin (e.g., on Rink Amide resin) and a selectively removable protecting group (e.g., Allyl) on the α-carboxyl group.[2] The GABA linker is incorporated within the linear sequence.
Rationale: On-resin cyclization is favored as it minimizes intermolecular side reactions (dimerization, oligomerization) by taking advantage of the pseudo-dilution effect on the solid support.[3] The choice of coupling reagent is critical to drive the intramolecular reaction to completion.
Materials:
-
Fully assembled linear peptide-on-resin (with N-terminal Fmoc group removed and C-terminal carboxyl group exposed)
-
Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or similar coupling reagent
-
1-Hydroxybenzotriazole (HOBt)
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Final N-terminal Deprotection: If the final amino acid has an Fmoc group, remove it using the standard deprotection protocol (Protocol 2, Step 1). Wash the resin thoroughly.
-
Selective C-terminal Deprotection: If a selectively removable protecting group is used for the C-terminus (e.g., Allyl), deprotect it according to established literature procedures (e.g., using Pd(PPh₃)₄). Wash thoroughly.
-
Cyclization Reaction:
-
Swell the resin in DMF.
-
Prepare the cyclization cocktail: Dissolve PyBOP (3-5 eq.), HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary significantly (from 2 to 24 hours) depending on the sequence.[2][3]
-
-
Monitoring and Washing:
-
Monitor the reaction's completion by taking a small sample of resin, cleaving the peptide, and analyzing it via HPLC-MS.
-
Once complete, drain the cyclization solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
Cyclization Workflow Diagram
Caption: General workflow for on-resin peptide cyclization.
Protocol 4: Cleavage and Final Deprotection
The final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.
Rationale: A strong acid, TFA, is used for the final cleavage. "Scavengers" are critical additives to the cleavage cocktail. They act as traps for the highly reactive cationic species generated from the protecting groups and the linker, which could otherwise cause unwanted modifications to sensitive amino acid residues like Trp, Met, Cys, or Tyr.[11]
Common Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Target Application | Reference |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, "odorless" alternative, good for Trt-based groups. | [12] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | [11][13] |
| Standard | TFA/Water/TIS (95:2.5:2.5) | Suitable for simple peptides without highly sensitive residues. | [11] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Procedure:
-
Wash the dried peptide-resin with DCM (3x).
-
Prepare the appropriate cleavage cocktail fresh and add it to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Trustworthiness: Validation and Quality Control
A robust protocol is a self-validating one. Throughout the synthesis, several checkpoints are crucial for ensuring the integrity of the final product.
-
Resin Loading Confirmation: Quantifying the initial loading of Fmoc-GABA-OH is the first critical quality gate. Inaccurate loading values will lead to incorrect reagent stoichiometry in all subsequent steps.
-
Coupling Completion: The Kaiser test should be used routinely to confirm the completion of each coupling step. Incomplete couplings lead to deletion sequences, which are often difficult to separate from the target peptide. For couplings involving proline or secondary amines, alternative tests like the chloranil test may be necessary.
-
Intermediate Analysis: For complex or long peptides, it is advisable to cleave a small amount of peptide-resin midway through the synthesis to verify the sequence and purity by HPLC-MS.
-
Final Product Analysis: The final crude product must be analyzed for purity and identity.
-
Purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of the crude peptide.
-
Identity: Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is essential to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[14][15][16]
-
Expertise & Experience: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading of Fmoc-GABA-OH | - Incomplete activation of GABA.- Steric hindrance.- Poor resin quality or unreacted sites. | - Ensure all reagents are fresh and anhydrous.- Extend the coupling time to 24 hours.- Use an alternative activation method (e.g., MSNT).- Ensure effective capping of unreacted sites. |
| Incomplete Coupling (Positive Kaiser Test) | - Peptide aggregation on the resin.- Steric hindrance from bulky adjacent amino acids. | - Use aggregation-disrupting solvents like NMP or a mixture of DMF/DMSO.[17]- Perform a second, "double coupling" step with fresh reagents.[18]- Increase the reaction temperature (microwave-assisted SPPS can be effective).[17] |
| Low Yield of Cyclic Peptide | - Unfavorable conformation for cyclization.- Intermolecular dimerization/oligomerization. | - Change the cyclization reagents (e.g., HATU, COMU).- Vary the solvent to influence peptide conformation (e.g., add DCM or NMP).- Ensure the linear peptide concentration on the resin is not excessively high (use lower-loading resin).[17] |
| Side Product Formation During Cleavage | - Ineffective scavenging of reactive cations. | - Choose the cleavage cocktail based on the peptide sequence. Use Reagent K for peptides with multiple sensitive residues.[11][13]- Ensure scavengers are fresh and use a sufficient volume of the cocktail. |
Conclusion
The incorporation of a GABA linker is a potent tool in modern peptide synthesis, enabling enhanced flexibility and facilitating the construction of complex architectures like cyclic peptides. Success hinges on a thorough understanding of the principles of Fmoc-SPPS, meticulous execution of protocols, and diligent monitoring at key stages of the process. By following the detailed protocols and expert insights provided in this guide, researchers can confidently and reliably integrate GABA linkers into their synthetic workflows to advance their research and drug development objectives.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Design and synthesis of novel dual-cyclic RGD peptides for αvβ3 integrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptideweb.com [peptideweb.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 14. Gas chromatographic mass spectrometric sequencing of peptides and proteins containing gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. biotage.com [biotage.com]
Application Notes and Protocols for Tert-butyl 4-aminobutanoate hydrochloride in Chemical Research
Introduction
Tert-butyl 4-aminobutanoate hydrochloride is a bifunctional synthetic building block of significant utility in modern chemical research, particularly within drug discovery and development. It is the hydrochloride salt of the tert-butyl ester of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] This compound's value lies not in its intrinsic biological activity, but in its carefully designed chemical architecture. It provides researchers with a stable, protected form of the GABA scaffold, featuring a free primary amine for nucleophilic reactions and an acid-labile tert-butyl ester that masks a carboxylic acid functionality. This strategic arrangement enables its use as a versatile spacer in peptide synthesis and as a key precursor for the development of novel modulators of the GABAergic system.[2][3] This guide provides an in-depth overview of its applications, field-proven protocols, and the scientific principles governing its use.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is critical for its effective and safe use in an experimental setting.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | [4][5] |
| CAS Number | 58640-01-0 | [5][6][7] |
| Molecular Formula | C₈H₁₈ClNO₂ | [4][7] |
| Molecular Weight | 195.69 g/mol | [4] |
| Appearance | White to off-white solid | |
| Synonyms | H-GABA(OtBu)·HCl, tert-Butyl 4-aminobutyrate hydrochloride | [4][5] |
1.1. Molecular Structure and Functional Groups
The compound's utility is derived from its two key functional groups, which allow for sequential and controlled chemical transformations.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride [lgcstandards.com]
- 6. This compound Hydrochloride [lgcstandards.com]
- 7. tert-Butyl 4-aminobutyrate hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note & Protocols: The Strategic Utility of Tert-butyl 4-aminobutanoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Tert-butyl 4-aminobutanoate, a key derivative of γ-aminobutyric acid (GABA), serves as a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its unique bifunctional nature, featuring an accessible primary amine and an acid-labile tert-butyl ester, makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic application in the multi-step preparation of precursors for prominent active pharmaceutical ingredients (APIs), including the muscle relaxant Baclofen and the anticonvulsant Pregabalin. Detailed, field-tested protocols, mechanistic insights, and process logic are presented to equip researchers, scientists, and drug development professionals with a robust framework for its effective utilization.
Introduction: The Versatility of a Protected GABA Scaffold
In the landscape of pharmaceutical synthesis, the efficiency of a drug development program often hinges on the strategic selection of starting materials and intermediates. This compound emerges as a high-value scaffold for several reasons. Structurally, it is a derivative of the inhibitory neurotransmitter GABA, providing a relevant backbone for neurologically active compounds.[1]
The true synthetic utility, however, lies in its orthogonal protecting group strategy embedded within a single molecule:
-
The Primary Amine (-NH₂): This nucleophilic site is readily available for a wide range of transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse side chains and pharmacophores.
-
The Tert-butyl Ester (-COOtBu): This group effectively masks the carboxylic acid functionality, preventing its interference in reactions targeting the amine. Crucially, the tert-butyl group is a robust protecting group that is stable to a wide variety of nucleophilic and basic conditions but can be selectively cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), often with minimal side reactions.[2] This acid-lability is a cornerstone of its strategic value, enabling a clean deprotection step late in a synthetic sequence.
This combination allows for precise, regioselective chemistry, making it an indispensable tool for building complex molecules with therapeutic potential.[3]
Physicochemical Properties & Handling
A clear understanding of the intermediate's properties is critical for its effective use and storage.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | GABA t-butyl ester, 4-Aminobutyric acid tert-butyl ester | [4][5] |
| CAS Number | 50479-22-6 (Free Base), 58640-01-0 (HCl Salt) | [6] |
| Molecular Formula | C₈H₁₇NO₂ | |
| Molecular Weight | 159.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Storage | Store in freezer, under -20°C, inert atmosphere | [7] |
| Safety | Warning: H302, H315, H319, H335 |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Synthesis of this compound
The most direct and common synthesis involves the acid-catalyzed esterification of 4-aminobutanoic acid (GABA) with isobutylene. This method leverages the stability of the tert-butyl cation intermediate.
Diagram: Synthesis Workflow
References
- 1. brieflands.com [brieflands.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. 50479-22-6|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
optimizing reaction conditions for Tert-butyl 4-aminobutanoate synthesis
Technical Support Center: Synthesis of Tert-butyl 4-aminobutanoate
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical approach is a two-step synthesis starting from 4-aminobutanoic acid (GABA):
-
N-Protection: The amine functional group is first protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from interfering in the subsequent esterification step. This is achieved by reacting GABA with di-tert-butyl dicarbonate (Boc₂O).[1][2]
-
Esterification: The carboxylic acid of the N-Boc protected GABA is then esterified to form the tert-butyl ester. This step is the most challenging due to the steric hindrance of the tert-butyl group and the acid-lability of the N-Boc group.[3] Common methods include acid-catalyzed reaction with isobutylene or using coupling agents with tert-butanol.[4][5]
Q2: Why is direct esterification of 4-aminobutanoic acid with tert-butanol generally avoided?
A2: Direct Fischer esterification with tert-butanol is inefficient for several reasons. The reaction requires strong acid catalysis and heat, conditions under which tert-butanol readily eliminates to form isobutylene.[6] Furthermore, the amine group of unprotected GABA would be protonated, rendering the carboxylate group less nucleophilic. Attempting this reaction often leads to a complex mixture of products with very low yields of the desired ester.
Q3: What is the critical role of the N-Boc protecting group, and why is it chosen?
A3: The N-Boc group serves two primary functions:
-
Deactivation of the Amine: It converts the basic and nucleophilic amine into a neutral carbamate, preventing it from undergoing side reactions (like amide formation) during the esterification of the carboxylic acid.
-
Orthogonal Stability: The Boc group is stable to many basic and nucleophilic conditions used in synthesis but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][7] This allows for the selective deprotection of the amine at a later stage without disturbing the tert-butyl ester, which requires much stronger acidic conditions for cleavage.
Q4: Which analytical techniques are recommended for monitoring reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): This is the workhorse for routine monitoring. A typical mobile phase is a mixture of ethyl acetate and hexanes. Staining with ninhydrin is effective for visualizing the free amine of the starting material (GABA), while a potassium permanganate or vanillin stain can be used for the protected intermediates and the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise tracking, LC-MS can confirm the masses of the starting material, intermediate (N-Boc-GABA), and the final product, helping to identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. Key signals to look for are the singlet at ~1.45 ppm (9H) for the tert-butyl ester and a singlet at ~1.44 ppm (9H) for the N-Boc group.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Q5: I am getting a low yield during the initial N-Boc protection of 4-aminobutanoic acid. What are the likely causes and solutions?
A5: Low yields in this step are almost always related to reaction conditions, particularly pH control.
-
Causality: The N-Boc protection reaction requires the amine to be in its free, nucleophilic state to attack the Boc₂O electrophile. If the pH is too low, the amine is protonated (-NH₃⁺) and non-nucleophilic. If the pH is too high, the Boc₂O can be hydrolyzed. The reaction generates tert-butoxycarbonic acid, which decomposes and lowers the pH, stopping the reaction prematurely.[1]
-
Troubleshooting Steps:
-
Maintain pH: The reaction should be run in a mixed solvent system (e.g., dioxane/water or THF/water) with a suitable base to maintain the pH between 9 and 10. Sodium hydroxide or sodium carbonate are commonly used. Monitor the pH during the addition of Boc₂O and add base as needed to keep it in the optimal range.
-
Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents) to ensure the reaction goes to completion.
-
Temperature: The reaction is typically run at room temperature. Ensure adequate stirring to maintain homogeneity, as GABA has limited solubility in some organic solvents.
-
Optimized Conditions for N-Boc Protection
| Parameter | Recommended Value | Rationale |
| Solvent | 1:1 Dioxane:Water | Solubilizes both the polar GABA and the nonpolar Boc₂O. |
| Base | Sodium Hydroxide (aq.) | Used to maintain optimal pH for the reaction. |
| pH | 9.0 - 10.0 | Ensures the amine is deprotonated and nucleophilic without promoting Boc₂O hydrolysis. |
| Boc₂O | 1.1 - 1.2 equivalents | Drives the reaction to completion. |
| Temperature | 20 - 25 °C | Provides a sufficient reaction rate without causing degradation. |
| Reaction Time | 12 - 16 hours | Typically sufficient for full conversion. |
Q6: My tert-butylation reaction using isobutylene and an acid catalyst is failing or giving very low yields. Why?
A6: This is the most challenging step. Success hinges on generating the tert-butyl cation in the presence of the carboxylic acid without cleaving the N-Boc group.
-
Causality: The reaction requires a strong acid catalyst (like sulfuric acid or PTSA) to protonate isobutylene, which then forms the tert-butyl cation.[4] This cation is then trapped by the carboxylate. However, the N-Boc group is also susceptible to cleavage by strong acids.[3] The key is finding a delicate balance.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield tert-butylation.
Q7: I see a new spot on my TLC that has a similar Rf to my starting material but stains for amines. What is happening?
A7: This is a classic sign of N-Boc group cleavage. The acid catalyst used for the esterification is prematurely removing the protecting group from either your starting material (N-Boc-GABA) or your product.
-
Solution:
-
Reduce Acid Concentration: Decrease the amount of sulfuric acid or switch to a less aggressive catalyst like p-toluenesulfonic acid (PTSA).[4]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of deprotection relative to the rate of esterification.
-
Alternative Methods: If acid-lability remains a problem, consider a non-acidic esterification method. A Steglich esterification using dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) and tert-butanol can be effective, though it may require a large excess of the alcohol.[8][9]
-
Q8: How can I effectively purify the final product, this compound?
A8: Purification depends on the impurities present.
-
Unreacted N-Boc-4-aminobutanoic acid: This acidic impurity can be removed by washing the organic layer (e.g., in ethyl acetate or DCM) with a mild aqueous base like 5% sodium bicarbonate solution. The desired product will remain in the organic layer.
-
Byproducts from Boc-deprotection: If you have the deprotected amine-ester, purification can be challenging as its polarity is similar to the product. Flash column chromatography on silica gel is the most reliable method. A gradient elution starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is recommended.
Part 3: Experimental Protocols
Protocol 1: N-Boc Protection of 4-Aminobutanoic Acid
Caption: Workflow for N-Boc protection of GABA.
-
Dissolution: Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of water and 1,4-dioxane. Add 1M aqueous sodium hydroxide until the pH reaches 10.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the pH periodically and add more 1M NaOH if it drops below 9.
-
Workup: Once the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl or a saturated solution of potassium bisulfate.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-Boc-4-aminobutanoic acid, typically as a white solid.
Protocol 2: Tert-butylation via Isobutylene
⚠️ Safety Note: This reaction should be performed in a well-ventilated fume hood, ideally using a pressure-rated vessel (autoclave) due to the use of gaseous and flammable isobutylene.
-
Setup: To a pressure vessel, add N-Boc-4-aminobutanoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reactant: Cool the vessel to -78 °C (dry ice/acetone bath) and condense isobutylene (3-5 eq) into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The internal pressure will increase as the isobutylene warms.
-
Workup: Carefully vent the excess isobutylene in a safe manner. Quench the reaction by slowly adding it to a stirred, cold solution of saturated sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(((tert-butoxy)carbonyl)amino)butanoate.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl 4-aminobutanoate
Welcome to the technical support center for the purification of tert-butyl 4-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common purification techniques for this versatile building block. Here, you will find not just protocols, but the underlying scientific principles and troubleshooting advice to navigate the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities include:
-
Unreacted Starting Materials: Such as γ-aminobutyric acid (GABA) or isobutylene.
-
Byproducts from Esterification: Di-isobutylene and other polymers can form under acidic conditions used for esterification.
-
Hydrolysis Products: The tert-butyl ester is susceptible to hydrolysis back to γ-aminobutyric acid, especially under acidic conditions.[1]
-
Residual Solvents: Solvents used in the synthesis and workup, such as dichloromethane, ethyl acetate, or dioxane.
Q2: My NMR shows unreacted GABA. What's the best way to remove it?
A2: GABA is significantly more polar and has a free carboxylic acid group, making it easily separable from the ester. An aqueous workup is highly effective. Washing the organic solution of your crude product with a mild base like saturated sodium bicarbonate solution will deprotonate the carboxylic acid of GABA, making it highly water-soluble and partitioning it into the aqueous layer.
Q3: Is this compound stable to both acidic and basic conditions?
A3: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved to form isobutylene and the corresponding carboxylic acid.[1] Therefore, prolonged exposure to strong acids during workup or chromatography should be avoided. It is, however, relatively stable to basic conditions, making basic washes a suitable method for removing acidic impurities.
Q4: My purified product is an oil, but I've seen it described as a solid. Why is this?
A4: this compound can exist as a low-melting solid or a colorless oil at room temperature. The physical form can be influenced by purity. Often, residual solvents or other impurities can prevent crystallization.
Troubleshooting Purification Challenges
This section addresses specific issues you might face with common purification techniques.
Distillation
Problem: I'm not sure what temperature and pressure to use for vacuum distillation.
Recommended Starting Conditions:
| Parameter | Recommended Value |
| Pressure | 1-10 mmHg |
| Pot Temperature | Start at 50-60 °C and slowly increase |
| Head Temperature | Monitor for a stable plateau |
Troubleshooting:
-
Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.
-
Decomposition: If the material darkens in the distillation pot, the temperature is likely too high. Reduce the pressure to allow for distillation at a lower temperature.
-
Product Solidifying in Condenser: If the product has a higher melting point, it may solidify in the condenser. This can be mitigated by using a condenser with a larger diameter or by gently warming the condenser with a heat gun.
Column Chromatography
Problem: My compound is streaking on the TLC plate and giving poor separation in the column.
Solution: The free amine in this compound can interact strongly with the acidic silica gel, leading to tailing and poor separation.
Workflow for Optimizing Column Chromatography:
Caption: Troubleshooting workflow for column chromatography.
Detailed Protocol for Flash Chromatography:
-
Prepare the Slurry: Use a solvent system of dichloromethane (DCM) and methanol (MeOH). A starting gradient could be 95:5 DCM:MeOH.
-
Deactivate Silica (Optional but Recommended): To minimize tailing, add 0.5-1% triethylamine (TEA) to your eluent.
-
Pack the Column: Pack the column with silica gel in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute: Run the column with the chosen eluent, collecting fractions.
-
Monitor: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Problem: I can't find a suitable solvent for recrystallization; my compound either oils out or remains soluble.
Solution: Finding the right solvent or solvent system is key. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Solvent Screening Strategy:
-
Single Solvents: Test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).
-
Solvent Pairs: If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
Commonly Successful Solvent Pairs for Amino Esters:
-
Ethyl acetate/Hexanes
-
Ethanol/Water
-
Dichloromethane/Hexanes
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Use a lower boiling point solvent. Use a larger volume of solvent. |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Poor Recovery | Too much solvent was used. The compound is too soluble in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Choose a different solvent system where the compound has lower solubility at cold temperatures. |
Experimental Protocols
Aqueous Workup for Removal of Acidic and Basic Impurities
This protocol is designed to remove unreacted starting materials like GABA and other polar impurities.
Caption: Aqueous workup workflow.
Step-by-Step Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash with 1M HCl to remove any basic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities like unreacted GABA.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Synthesis of Tert-butyl 4-aminobutanoate
Welcome to the technical support center for the synthesis of tert-butyl 4-aminobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this valuable building block, providing in-depth troubleshooting advice and validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic strategies:
-
Two-Step Synthesis: This involves the N-protection of 4-aminobutanoic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with a tert-butyl group.
-
Direct Esterification: This route involves the direct esterification of 4-aminobutanoic acid, which can be challenging due to the presence of the free amine.
Q2: I am seeing a significant amount of a non-polar impurity in my N-Boc protection step. What could it be?
A2: A common non-polar impurity is the N,N-di-Boc-4-aminobutanoic acid . This occurs when the initially formed N-Boc product is further acylated by another equivalent of di-tert-butyl dicarbonate (Boc anhydride). This is more prevalent when using an excess of Boc anhydride and a strong acylation catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2]
Q3: My tert-butyl esterification using isobutylene and an acid catalyst is giving a low yield. What is the likely cause?
A3: The primary competing reaction in acid-catalyzed esterification with isobutylene is the dimerization or polymerization of isobutylene . Strong acidic conditions can promote the formation of the tert-butyl cation, which can be attacked by another molecule of isobutylene, leading to oligomers.[3][4] Careful control of temperature and the rate of isobutylene addition is crucial.
Q4: During the workup of my esterification reaction, I am experiencing product loss. What are some tips to minimize this?
A4: this compound has some water solubility, especially in its protonated (ammonium salt) form. During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) to keep the amine deprotonated and more soluble in the organic phase. Using brine (saturated NaCl solution) for the final wash can also help to reduce the solubility of the product in the aqueous layer through the common ion effect.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a deeper dive into specific side reactions, their mechanisms, and strategies for mitigation.
Issue 1: Formation of N,N-di-Boc-4-aminobutanoic acid during N-protection
-
Mechanism: The mono-Boc protected amine can act as a nucleophile and attack another molecule of Boc anhydride, especially in the presence of a strong base or acylation catalyst. The use of DMAP can favor the formation of an active intermediate that is more susceptible to this second addition.[2][5]
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc anhydride, but avoid a large excess.
-
Base Selection: A milder base such as sodium bicarbonate or triethylamine is less likely to promote the formation of the di-Boc product compared to DMAP.[6][7]
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Purification: The di-Boc product is significantly less polar than the mono-Boc product and can typically be separated by column chromatography.
-
Issue 2: Urea Formation during N-Boc Protection
-
Mechanism: In the presence of a strong activating agent like DMAP, Boc anhydride can lead to the formation of an isocyanate intermediate, which can then react with the amine to form a urea derivative.[8]
-
Troubleshooting & Prevention:
-
Avoid Over-activation: Use of DMAP as a catalyst rather than in stoichiometric amounts can minimize this side reaction.[2]
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can disfavor the formation of the isocyanate intermediate.
-
Issue 3: Dehydration of tert-Butanol to Isobutylene during Esterification
-
Mechanism: Strong acid catalysts used for esterification, such as sulfuric acid, can readily protonate the hydroxyl group of tert-butanol, leading to its elimination as water and the formation of a stable tert-butyl cation. This cation can then lose a proton to form isobutylene.[9][10]
-
Troubleshooting & Prevention:
-
Milder Acid Catalysts: Consider using a milder acid catalyst, such as a solid-supported acid (e.g., Amberlyst-15) or boron trifluoride diethyl etherate, which can promote esterification with less dehydration.[9][11]
-
Use of Isobutylene Directly: A more direct approach is to use isobutylene gas or liquid under pressure with an acid catalyst, which avoids the dehydration issue altogether.[3][12] However, this requires specialized equipment.
-
Issue 4: Formation of tert-Butyl Ethers and Other Alkylation Products
-
Mechanism: The tert-butyl cation generated during acid-catalyzed esterification is a potent electrophile and can alkylate other nucleophiles present in the reaction mixture, including the solvent or even the starting carboxylic acid at other positions if available.
-
Troubleshooting & Prevention:
-
Controlled Conditions: Maintain a low reaction temperature to minimize the lifetime of the carbocation and favor the desired esterification pathway.
-
Choice of Reagents: Using tert-butyl acetate with a strong acid can be an alternative method that generates the tert-butyl cation in a more controlled manner.[3]
-
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Aminobutanoic Acid
-
Dissolution: Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Add water and wash with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminobutanoic acid.
-
Protocol 2: Tert-butyl Esterification of N-Boc-4-aminobutanoic Acid
-
Reagent Preparation: Dissolve N-Boc-4-aminobutanoic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter off the DCU precipitate and wash the filter cake with DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure tert-butyl N-(tert-butoxycarbonyl)-4-aminobutanoate.
Data Presentation
| Side Reaction | Synthetic Step | Key Factors | Mitigation Strategy |
| N,N-di-Boc formation | N-protection | Excess Boc anhydride, strong base (DMAP) | Control stoichiometry, use milder base (NaHCO3) |
| Urea formation | N-protection | Over-activation with DMAP | Use catalytic DMAP, lower temperature |
| Isobutylene formation | Esterification | Strong acid catalyst, high temperature | Use milder acid, or use isobutylene directly |
| tert-Butyl ether formation | Esterification | Presence of tert-butyl cation | Low temperature, controlled conditions |
Visualizations
Workflow for this compound Synthesis
Caption: Synthetic workflow with potential side reactions.
Logical Relationship of Side Reactions in N-Boc Protection
Caption: Side reactions during N-Boc protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3530172A - Production of esters from isobutylene - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Di-tert-butyl_dicarbonate [chemeurope.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. scribd.com [scribd.com]
- 11. Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol - Azev - Russian Journal of Bioorganic Chemistry [snv63.ru]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Maximizing the Yield of Tert-butyl 4-aminobutanoate
Welcome to the technical support center for the synthesis of Tert-butyl 4-aminobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the production of this valuable chemical intermediate. Here, we synthesize technical accuracy with field-proven insights to help you improve your experimental outcomes.
Introduction
This compound, the tert-butyl ester of γ-aminobutyric acid (GABA), is a crucial building block in medicinal chemistry.[1][2] Its protected carboxylic acid functionality allows for selective reactions at the amino group, making it a key component in the synthesis of various pharmaceutical compounds, including inhibitors of GABA aminotransferase (GABA-T) for neurological disorders.[2] Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of multi-step syntheses. This guide provides a comprehensive overview of the primary synthetic routes, troubleshooting for common issues, and optimized protocols to enhance your yield and purity.
Fundamental Reaction Pathways
The most common and direct method for synthesizing this compound is the acid-catalyzed esterification of 4-aminobutanoic acid (GABA) with a source of tert-butyl cations. The primary challenge lies in the zwitterionic nature of GABA at physiological pH, which can hinder its solubility and reactivity in organic solvents.[3]
Two main strategies are employed:
-
Direct Esterification with Isobutylene: This is a widely used industrial method where GABA reacts with isobutylene under pressure in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).[4] The acid protonates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol (or in this case, the alkene which forms a tert-butyl cation).[5]
-
Esterification with Tert-butanol: This method involves reacting GABA with tert-butanol, often with a coupling agent like dicyclohexylcarbodiimide (DCC) or with a strong acid and dehydrating agent.[6][7]
Another approach involves the protection of the amino group, for example with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, followed by esterification and subsequent deprotection.[1][6] This multi-step process can offer higher purity but may result in a lower overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the direct esterification of GABA with isobutylene?
A1: The most frequent cause of low yields is incomplete reaction due to insufficient catalysis or suboptimal reaction conditions. The reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials.[5] Ensuring a strong acid catalyst is used and that the reaction is conducted under anhydrous conditions is crucial. Additionally, inadequate mixing in a heterogeneous reaction mixture can lead to poor conversion rates.
Q2: Can I use tert-butanol directly instead of isobutylene?
A2: Yes, tert-butanol can be used, but it often requires different reaction conditions.[7] Simple acid catalysis with tert-butanol is less efficient due to the steric hindrance of the tertiary alcohol. Therefore, this route often employs coupling agents like DCC, which can introduce purification challenges to remove the dicyclohexylurea byproduct.[6]
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted GABA, di-tert-butyl ether (from the self-condensation of tert-butanol or isobutylene), and polymeric byproducts. If a protecting group strategy is used, incomplete deprotection or side reactions related to the protecting group can also lead to impurities.[1] Purification is often achieved through flash chromatography on silica gel or by converting the product to its hydrochloride salt for crystallization.[6][8][9]
Q4: How can I effectively monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is a straightforward method. A typical mobile phase would be a mixture of dichloromethane and methanol. Staining with ninhydrin can visualize the amine-containing compounds (GABA and the product), while other stains can help identify byproducts. For more quantitative analysis, techniques like ¹H NMR or GC-MS of aliquots (after a simple work-up) can be used to determine the conversion rate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Presence of water in reactants or solvent. 3. Low reaction temperature or insufficient reaction time. 4. Poor solubility of GABA. | 1. Use a fresh, anhydrous strong acid catalyst (e.g., H₂SO₄, PTSA).[4] 2. Dry all solvents and reagents thoroughly. Use molecular sieves if necessary. 3. Optimize temperature and reaction time based on literature procedures. Monitor reaction progress by TLC or NMR. 4. Consider using a co-solvent like dioxane to improve solubility.[4] |
| Formation of a White Precipitate During Reaction | This is often unreacted GABA, which has low solubility in many organic solvents. | Improve stirring efficiency. Consider using a solvent system where GABA has better solubility. |
| Product is an Oil and Difficult to Handle | The free base of this compound is often a liquid or low-melting solid. | Convert the product to its hydrochloride salt by dissolving it in a dry solvent (like diethyl ether) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in ether.[4] The resulting salt is typically a stable, crystalline solid that is easier to handle and purify.[9][10] |
| Yield Decreases Upon Scale-up | Inefficient heat transfer or mixing in a larger reaction vessel. | Use mechanical stirring for larger scale reactions. Monitor the internal reaction temperature to ensure it remains optimal. |
| Presence of Multiple Spots on TLC After Reaction | Formation of byproducts such as di-tert-butyl ether or polymers. Side reactions from impurities in the starting materials. | Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions. Purify starting materials if necessary. Use flash column chromatography for purification. |
Visualizing the Synthetic Pathway and Challenges
The following diagram illustrates the primary synthetic route and highlights key areas for troubleshooting.
Caption: Workflow for this compound synthesis and key troubleshooting points.
Optimized Experimental Protocol: Direct Esterification with Isobutylene
This protocol is designed to be a self-validating system, with checkpoints for ensuring the reaction is proceeding as expected.
Materials:
-
4-Aminobutanoic acid (GABA)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene, condensed as a liquid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel (e.g., Parr reactor) equipped with a magnetic stir bar
Procedure:
-
Preparation: In a clean, dry pressure vessel, add 4-aminobutanoic acid (1.0 eq). Add anhydrous dichloromethane to create a slurry (approx. 0.5 M concentration).
-
Catalyst Addition: Cool the vessel in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 - 0.2 eq) to the stirred slurry.
-
Causality: The strong acid protonates the carboxylic acid, activating it for the reaction.[5] Adding it slowly at a low temperature prevents excessive heat generation.
-
-
Reactant Addition: Seal the pressure vessel. Cool it to -20°C or lower and carefully add condensed isobutylene (2-3 eq).
-
Causality: Using an excess of isobutylene drives the reaction equilibrium towards the product side.
-
-
Reaction: Allow the vessel to warm to room temperature and stir vigorously for 24-72 hours. The pressure inside the vessel will increase as the isobutylene warms.
-
Self-Validation: Monitor the pressure; a significant drop may indicate a leak. The reaction progress can be monitored by taking small aliquots (if the reactor allows), quenching them with a bicarbonate solution, extracting with an organic solvent, and analyzing by TLC.
-
-
Quenching: After the reaction is complete (as determined by TLC or other analysis), cool the vessel in an ice bath before carefully venting any excess isobutylene in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. Alternatively, for easier handling, the product can be converted to its hydrochloride salt.[4][6]
Process Parameter Optimization
The following table summarizes how key parameters can affect the reaction outcome.
| Parameter | Effect on Yield | Effect on Purity | Recommendations |
| Catalyst Loading | Increases with higher loading up to a point, then plateaus. | Excessive catalyst can lead to more side reactions (e.g., polymerization of isobutylene). | Start with 10-15 mol% of H₂SO₄ or PTSA. |
| Isobutylene Equivalents | Increases with higher equivalents. | Minimal effect, but excess needs to be removed. | Use 2-3 equivalents to ensure the reaction goes to completion. |
| Reaction Temperature | Higher temperature increases reaction rate. | Too high a temperature can favor side reactions. | Room temperature is generally a good balance for this reaction. |
| Reaction Time | Yield increases with time. | Longer times can potentially lead to byproduct formation. | Monitor the reaction to determine the optimal time, typically 24-72 hours. |
Troubleshooting Workflow
This decision tree can guide you through troubleshooting a low-yield experiment.
Caption: A decision tree for troubleshooting low-yield synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride | 58640-01-0 [sigmaaldrich.com]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of Tert-butyl 4-aminobutanoate under acidic and basic conditions
Welcome to the technical support center for tert-butyl 4-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we address common challenges and questions in a direct Q&A format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Section 1: Stability Under Acidic Conditions
Question 1: I am trying to deprotect a Boc group on my peptide, which also contains a this compound moiety. Will the tert-butyl ester be stable to the acidic conditions required for Boc deprotection?
Answer: This is a critical question of selective deprotection. The stability of the tert-butyl ester is highly dependent on the specific acidic conditions used. Both the tert-butyloxycarbonyl (Boc) protecting group and the tert-butyl ester are cleaved under acidic conditions via a similar mechanism involving the formation of a stable tert-butyl cation.[1][2] Therefore, achieving selective deprotection can be challenging.
The key to selectivity lies in the choice of acid and reaction conditions. Strong acids like trifluoroacetic acid (TFA), commonly used for Boc removal, will likely cleave the tert-butyl ester as well.[3] However, milder acidic conditions or certain Lewis acids may offer a window for selective deprotection. For instance, p-toluenesulfonic acid has been used for the selective removal of tert-butyl esters in the presence of other acid-sensitive groups.[3] It is crucial to perform a small-scale test reaction and monitor the progress carefully, for example by HPLC or TLC, to determine the optimal conditions for your specific substrate.
Question 2: What is the mechanism of tert-butyl ester cleavage under acidic conditions, and why is it so susceptible?
Answer: The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a unimolecular pathway (AAL1 mechanism), which is distinct from the bimolecular pathway (AAC2) typical for less sterically hindered esters like methyl or ethyl esters.[4]
The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid, which increases the electrophilicity of the carbonyl carbon.[3]
-
Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid.[1][4][5] This step is the rate-determining step.
-
Deprotonation: The tert-butyl cation can then be quenched by a nucleophile or eliminate a proton to form isobutylene.
The susceptibility of tert-butyl esters to acidic cleavage is primarily due to the stability of the resulting tert-butyl carbocation.[5] This stability is attributed to hyperconjugation and the +I (inductive) effect of the three methyl groups.[5]
Workflow for Acidic Deprotection
References
Technical Support Center: Purification of Tert-butyl 4-aminobutanoate
Welcome to the technical support center for the purification of tert-butyl 4-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction
This compound, the tert-butyl ester of γ-aminobutyric acid (GABA), is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and research chemicals. Its tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, allowing for selective reactions at the primary amine. However, achieving high purity of this compound is paramount for the success of subsequent synthetic steps, as even minor impurities can lead to side reactions, low yields, and complex downstream purification challenges.
This guide provides a comprehensive overview of common impurities, a selection of robust purification methodologies, and detailed troubleshooting guides to address specific issues you may encounter.
Part 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of what you are trying to remove. The impurity profile of crude this compound is highly dependent on the synthetic route employed. The most common method is the direct esterification of GABA with a tert-butyl source.
Table 1: Common Impurities in Crude this compound
| Impurity Class | Specific Examples | Origin | Rationale for Removal |
| Unreacted Starting Materials | 4-Aminobutanoic acid (GABA) | Incomplete esterification reaction. | GABA is highly polar and can interfere with subsequent reactions, particularly those involving coupling agents. |
| tert-Butanol | Excess reagent used in esterification. | Can interfere with reactions sensitive to alcohols and complicate solvent removal. | |
| Reaction By-products | Di-tert-butyl ether | Acid-catalyzed self-condensation of tert-butanol. | A non-polar impurity that can be difficult to remove from the desired product by simple extraction. |
| Poly-GABA or di-peptides | Self-condensation of GABA or the product. | These oligomeric impurities can be difficult to separate and may complicate characterization. | |
| Degradation Products | 4-Aminobutanoic acid (GABA) | Hydrolysis of the tert-butyl ester. | The tert-butyl ester is sensitive to strong acids and can hydrolyze back to the starting material, especially during acidic workups. |
| Residual Solvents | Dichloromethane, Dioxane, Ethyl Acetate | Solvents used in the reaction and workup. | Must be removed to meet regulatory requirements for pharmaceutical intermediates and to prevent interference in subsequent steps. |
Part 2: Purification Methodologies & Troubleshooting
The choice of purification method depends on the nature and quantity of the impurities present. Below are detailed protocols and troubleshooting guides for the most effective techniques.
Method 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the primary amine in this compound to move it between an organic phase and an aqueous phase, leaving non-basic organic impurities behind. The product is first protonated with an acid to become a water-soluble salt, and then deprotonated with a base to be extracted back into an organic solvent.
Best for Removing: Non-basic or weakly basic organic impurities, such as di-tert-butyl ether.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or tert-butyl methyl ether (TBME), at a concentration of approximately 0.1-0.2 g/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Use approximately half the volume of the organic layer for each extraction. Repeat the extraction twice.
-
Expert Insight: The amine is now protonated to form the hydrochloride salt, which is soluble in the aqueous layer.
-
-
Combine Aqueous Layers: Combine the acidic aqueous extracts. The desired product is now in this layer.
-
Back-Washing (Optional but Recommended): Wash the combined aqueous layers with a small portion of fresh organic solvent (e.g., diethyl ether) to remove any entrained neutral organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is greater than 9.
-
Causality: This deprotonates the ammonium salt, regenerating the free amine which is less soluble in water.
-
-
Organic Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation During Extraction | - The concentration of the solute is too high.- The pH is near the isoelectric point of an impurity.- Vigorous shaking. | - Dilute the mixture with more of both the organic and aqueous solvents.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Instead of shaking vigorously, gently invert the separatory funnel multiple times. |
| Low Recovery of Product | - Incomplete extraction from the organic to the aqueous phase.- Incomplete back-extraction after basification.- Product hydrolysis. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before back-extraction.- Perform basification and subsequent extractions at a low temperature (ice bath) to minimize ester hydrolysis. |
| Product is Contaminated with Starting Material (GABA) | GABA is amphoteric and can be carried through the extraction process. | A subsequent purification step like column chromatography may be necessary if high purity is required. |
Workflow for Acid-Base Extraction
Tert-butyl 4-aminobutanoate deprotection methods and issues
<Technical Support Center: Tert-butyl 4-aminobutanoate Deprotection >
Welcome to the technical support center for managing the deprotection of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to navigate the complexities of this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection is not going to completion. What are the common reasons and how can I fix it?
Incomplete cleavage of the tert-butyl ester is a frequent challenge that can often be resolved by optimizing the reaction conditions. Key factors to consider are the acid's strength and concentration, reaction duration, and temperature.[1]
-
Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is catalyzed by acid.[2][3] If the acid is too weak or diluted, the reaction may not proceed to completion.[1] A common starting point is a 1:1 mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (DCM).[1] For more stubborn substrates, you might consider increasing the TFA concentration to 95-100%.[1][4]
-
Inadequate Reaction Time or Temperature: These deprotection reactions are typically conducted at room temperature (20-25°C). Lower temperatures will slow down the reaction rate.[1] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] You may need to extend the reaction time until all the starting material has been consumed, which is usually within a few hours.[1]
-
Excess Water: While a small amount of water can be beneficial as a scavenger, too much water can dilute the acid and decrease its effectiveness.[1] Using anhydrous solvents can help minimize excess water.[1]
Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?
Side products often originate from the highly reactive tert-butyl cation that is generated during the deprotection.[1] This cation can alkylate any nucleophiles present in the reaction mixture.
To minimize these side reactions, the use of "scavengers" is highly recommended.[2] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that readily traps the tert-butyl cation.[2]
-
Water: Can also act as a scavenger.[2]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with molecules containing sulfur, such as certain amino acids.[2]
A common scavenger combination is a mixture of TFA, water, and TIS in a 95:2.5:2.5 ratio.[5]
Q3: The acidic conditions seem to be degrading my starting material or product. What can I do?
If you suspect that the harsh acidic conditions are causing degradation, switching to a milder deprotection method is advisable.[1] Several alternatives to strong acids like TFA exist.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter and systematic approaches to resolve them.
Issue 1: Incomplete Deprotection
If your reaction is stalled, consider the following troubleshooting steps, starting with the mildest adjustments.
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to stir for a longer period, even overnight if necessary.[2]
-
Increase Temperature: Gently warming the reaction mixture to around 40°C can help drive the cleavage of more resistant tert-butyl esters.[2] However, be aware that this could also promote side reactions.[2]
-
Increase Acid Concentration: If extending the time and gentle heating are ineffective, increasing the concentration of TFA may be necessary.
-
Switch to an Alternative Method: If standard TFA protocols are unsuccessful or lead to degradation, it's time to consider a different approach.
Issue 2: Difficult Work-up and Purification
After a successful deprotection, isolating the final product, γ-aminobutyric acid (GABA), can sometimes be challenging.
-
Removing Excess TFA: After removing the solvent, co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Neutralization: If your product is not water-soluble, a basic workup with a saturated sodium bicarbonate solution can be used to neutralize any remaining acid, followed by extraction with an organic solvent.[7]
-
Purification of Water-Soluble Product: If the resulting amine salt is highly water-soluble, purification can be difficult. Using a basic ion-exchange resin, such as Amberlyst A-21, can help to obtain the free base without an aqueous work-up.[7][8] Another option is to switch to a different acid, like HCl in methanol, which can sometimes simplify the isolation process.[7]
Alternative Deprotection Methods
For substrates that are sensitive to strong acidic conditions, several milder alternatives are available.
| Method | Reagents | Solvent | Temperature (°C) | Time | Notes |
| Phosphoric Acid | 85 wt% aqueous H₃PO₄ | None | 50-70 | Varies | Environmentally friendly and mild.[6][9] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12-24 hours | Can offer selectivity in the presence of other acid-labile groups.[10][11] |
| Heterogeneous | Silica Gel | Toluene | Reflux (110°C) | Overnight | Useful for sensitive substrates.[1] |
| Basic | Powdered KOH | Tetrahydrofuran (THF) | Room Temp | Varies | A non-acidic alternative.[6][9] |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the this compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[2]
-
If your molecule is susceptible to alkylation, add scavengers like triisopropylsilane (TIS) (2.5-5%).[2]
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[6]
-
Co-evaporate with a solvent like toluene to eliminate any remaining TFA.[6]
-
Purify the resulting γ-aminobutyric acid as needed.
Protocol 2: Deprotection using Aqueous Phosphoric Acid
-
To the this compound, add 85 wt% aqueous phosphoric acid.
-
Heat the mixture to the desired temperature, typically between 50-70°C.
-
Stir vigorously and monitor the reaction's progress.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary.[6]
Visualizing the Process
Deprotection Mechanism
The acid-catalyzed deprotection of a tert-butyl ester proceeds through a specific mechanism.
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
Troubleshooting Workflow
A systematic approach to troubleshooting can save significant time and resources.
Caption: Troubleshooting workflow for tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Method 1: Classic Direct Esterification via Acid-Catalyzed Reaction with Isobutylene
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-aminobutanoate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. This compound, the tert-butyl ester of γ-aminobutyric acid (GABA), is a crucial intermediate in medicinal chemistry. Its structure combines a free primary amine, available for further functionalization, with a sterically hindered tert-butyl ester that protects the carboxylic acid from many nucleophilic and basic conditions.[1] This guide provides a comparative analysis of three distinct synthetic methodologies, offering field-proven insights into the causality behind experimental choices to aid in selecting the optimal route for your specific application.
This is a long-established, one-pot method for producing tert-butyl esters directly from the corresponding carboxylic acid.[2] The strategy leverages the high reactivity of isobutylene, a readily available C4 feedstock, in the presence of a strong acid catalyst.
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed electrophilic addition mechanism. The proton from the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates isobutylene to form a stable tertiary carbocation (the tert-butyl cation). This highly electrophilic intermediate is then readily attacked by the nucleophilic oxygen of the carboxylic acid group of GABA, forming the ester bond. The catalyst is regenerated in the final step. The use of an autoclave is necessary to contain the gaseous isobutylene and facilitate the reaction under pressure.[2]
Caption: Workflow for Isobutylene-based Esterification.
Experimental Protocol: Direct Esterification with Isobutylene
-
To a suitable autoclave, add 4-aminobutanoic acid (1.0 eq).
-
Add the solvent, such as dioxane (approx. 10 volumes).
-
Add the acid catalyst, for example, p-toluenesulfonic acid (PTSA) (1.5 eq).[2]
-
Seal the autoclave and introduce isobutylene gas to the required pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for 2 to 3 days, monitoring for completion by TLC or LC-MS.[2]
-
Upon completion, vent the excess isobutylene and carefully open the autoclave.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final product.
Method 2: Modern Direct Esterification using Tert-Butyl Acetate
Driven by the need to avoid handling gaseous and flammable isobutylene under high pressure, modern methods have been developed. One powerful approach utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, catalyzed by a strong, non-nucleophilic acid.[1]
Mechanistic Rationale
This method relies on the principle of transesterification or a direct acid-catalyzed esterification where tert-butyl acetate serves as the source of the tert-butyl group. A highly effective catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), protonates the carbonyl oxygen of the GABA, making it more electrophilic. The tert-butyl acetate then acts as the nucleophile, or more likely, the catalyst facilitates the formation of a tert-butyl cation from tert-butyl acetate, which is then captured by the GABA. This approach is notable for its operational simplicity and mild conditions.[1]
Caption: Workflow for Tert-Butyl Acetate Esterification.
Experimental Protocol: Tert-Butyl Acetate Method
-
Suspend the 4-aminobutanoic acid (1.0 eq) in tert-butyl acetate.
-
Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq for amino acids) to the suspension.[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting amino acid.
-
Upon completion (typically within a few hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude material via flash column chromatography to obtain the desired tert-butyl ester.
Method 3: Orthogonal Protection Strategy
For complex syntheses where other functional groups might be sensitive to strong acidic conditions, a multi-step orthogonal strategy is often employed. This involves first protecting the amine with a group that is stable to the esterification conditions, forming the tert-butyl ester, and finally, selectively deprotecting the amine. The benzyloxycarbonyl (Cbz) group is a classic choice for amine protection, as it is stable to the reagents used for esterification and can be cleanly removed by catalytic hydrogenolysis.[3]
Mechanistic Rationale
This three-step sequence provides excellent control and selectivity.
-
Amine Protection: The amine of GABA is protected as a Cbz-carbamate using benzyl chloroformate under basic conditions.
-
Esterification: The carboxylic acid of the N-Cbz-GABA is then esterified. A common method is using tert-butanol with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by tert-butanol.
-
Deprotection: The Cbz group is removed by hydrogenolysis using a palladium catalyst (Pd/C) and a hydrogen source (e.g., H₂ gas), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[3]
Caption: Workflow for the Orthogonal Protection Strategy.
Experimental Protocol: Orthogonal Protection Strategy
Step 1: N-Cbz Protection of GABA
-
Dissolve 4-aminobutanoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise while maintaining the pH in the basic range (pH 9-10) by concurrent addition of NaOH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the aqueous solution with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product, N-Cbz-4-aminobutanoic acid, with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-protected acid.
Step 2: Tert-butyl Ester Formation
-
Dissolve the N-Cbz-4-aminobutanoic acid (1.0 eq) in dichloromethane (DCM).[3]
-
Add tert-butanol (tBuOH, 3.0 eq) and a catalytic amount of DMAP (0.1 eq).[3]
-
Cool the solution to 0 °C and add DCC (1.2 eq) portion-wise.[3]
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain tert-butyl 4-(((benzyloxy)carbonyl)amino)butanoate.[3]
Step 3: Cbz Deprotection
-
Dissolve the protected ester from Step 2 in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for several hours until TLC or LC-MS indicates the complete consumption of the starting material.[3]
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound.
Comparative Analysis
| Feature | Method 1: Isobutylene | Method 2: Tert-Butyl Acetate | Method 3: Orthogonal Protection |
| Number of Steps | 1 | 1 | 3 |
| Overall Yield | Moderate to Good | Good to Excellent[1] | Good (cumulative over 3 steps) |
| Reagent Safety | High (flammable, toxic gas under pressure) | High (Tf₂NH is highly corrosive) | Moderate (H₂ gas is flammable, Pd/C is pyrophoric) |
| Reaction Conditions | High pressure (autoclave), long reaction time (2-3 days)[2] | Ambient temperature and pressure, short reaction time (hours)[1] | Varied conditions per step, includes cryogenic temperatures and H₂ atmosphere |
| Scalability | Challenging due to high-pressure equipment | Readily scalable | Scalable, but requires multiple reactor setups |
| Atom Economy | Excellent | Good | Poor (due to protecting groups and coupling agents) |
| Key Advantage | Low-cost starting materials | Operational simplicity, mild conditions | High selectivity, compatibility with sensitive functional groups |
| Key Disadvantage | Hazardous reagents and conditions | Expensive catalyst (Tf₂NH) | Multi-step, low atom economy, generates significant waste |
Conclusion and Recommendations
The choice of synthetic route for this compound is a classic example of balancing efficiency, safety, and cost.
-
Method 1 (Isobutylene) , while classic, is largely outdated for laboratory-scale synthesis due to significant safety hazards and specialized equipment requirements. It may still find use in large-scale industrial settings where handling pressurized gas is routine.
-
Method 2 (Tert-Butyl Acetate) represents the state-of-the-art for a direct, efficient, and rapid synthesis.[1] For most research, process development, and scale-up applications where the starting material is GABA itself, this method is highly recommended due to its operational simplicity and mild conditions, provided the cost of the catalyst is manageable.
-
Method 3 (Orthogonal Protection) is the method of choice when this compound needs to be synthesized as part of a larger, more complex molecule.[3] Its value lies not in its efficiency for producing the target compound in isolation, but in its compatibility with other sensitive functional groups that would not survive the strongly acidic conditions of Methods 1 and 2. It is the preferred strategy in intricate, multi-step synthetic campaigns common in drug discovery.
Ultimately, the optimal synthesis is dictated by the specific context of the research or production goal, balancing the need for speed and efficiency against the demands of molecular complexity and safety.
References
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Tert-butyl 4-aminobutanoate
In the landscape of pharmaceutical and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays. Tert-butyl 4-aminobutanoate, a valuable building block and derivative of the neurotransmitter GABA, is no exception. Its structure, containing both a primary amine and a bulky tert-butyl ester, presents a distinct spectroscopic fingerprint.
This guide provides an in-depth, multi-technique approach to the structural verification of this compound. We will move beyond simply listing peaks and instead delve into the causal reasoning behind the expected data, comparing it with a close structural analog, methyl 4-aminobutanoate, to highlight key differences. The protocols and interpretations that follow are designed to be self-validating, providing a robust framework for researchers to confidently confirm the identity and purity of their compound.
The Molecular Structure: A Spectroscopic Roadmap
To effectively interpret spectroscopic data, we must first visualize the molecule's structure and anticipate how each component will behave under analysis.
-
Key Features: A primary amine (-NH₂), a four-carbon aliphatic chain, and a tert-butyl ester group.
-
Molecular Weight: 159.23 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR is the most powerful tool for elucidating the precise connectivity of a small molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular puzzle.
The 'Why' Behind NMR Choices
We use NMR to confirm the number of unique proton and carbon environments and their connectivity through spin-spin coupling. The choice of a deuterated solvent, typically chloroform (CDCl₃), is crucial as it dissolves the analyte without creating an overwhelming solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard, providing a zero point (0 ppm) for calibrating chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Acquisition (¹H NMR): Acquire the spectrum using a standard one-pulse sequence. A 400 MHz or higher field instrument is recommended for good signal dispersion.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.
¹H NMR Data Interpretation: A Tale of Four Signals
The structure predicts four distinct sets of proton signals. The primary amine protons are often broad and may be difficult to observe, but the aliphatic and tert-butyl protons provide clear, diagnostic information.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |
| -C(CH₃)₃ (c) | ~1.45 | Singlet (s) | 9H | These nine protons are equivalent due to free rotation. They are adjacent to a quaternary carbon, so there is no coupling, resulting in a sharp singlet. This is the hallmark of a tert-butyl group. |
| -CH₂-C=O (2) | ~2.25 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield.[3] They are coupled to the two protons at position 3, resulting in a triplet (n+1 = 2+1 = 3). |
| -CH₂-CH₂-CH₂- (3) | ~1.80 | Quintet (or p) | 2H | This central methylene group is coupled to the protons at position 2 (2H) and position 4 (2H). This results in a more complex multiplet, often appearing as a quintet (n+1 = 4+1 = 5). |
| H₂N-CH₂- (4) | ~2.70 | Triplet (t) | 2H | Protons alpha to the nitrogen atom are deshielded and shifted downfield.[4][5] They are coupled to the two protons at position 3, resulting in a triplet. |
| -NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | 2H | Amine protons are subject to quadrupole broadening and exchange with trace amounts of water, causing them to appear as a broad signal that often does not show clear coupling.[4][5] Their presence can be confirmed by a D₂O shake, which replaces the N-H protons with deuterium, causing the signal to disappear. |
Comparative Analysis: Tert-butyl vs. Methyl Ester
To underscore the influence of the ester group, let's compare our target with methyl 4-aminobutanoate .
| Group | Tert-butyl Ester (Predicted) | Methyl Ester (Observed) | Key Difference & Rationale |
| Ester Protons | ~1.45 ppm (s, 9H) | ~3.67 ppm (s, 3H) | The tert-butyl group gives a large 9H singlet in the aliphatic region. The methyl ester protons are directly attached to an oxygen, shifting them significantly further downfield to ~3.7 ppm.[3] This is a definitive distinguishing feature. |
| -CH₂-C=O | ~2.25 ppm (t, 2H) | ~2.35 ppm (t, 2H) | The chemical shift is very similar, as the electronic effect of the carbonyl group is the dominant factor. |
¹³C NMR Data Interpretation: The Six-Carbon Backbone
The proton-decoupled ¹³C NMR spectrum should display six distinct singlets, confirming the presence of six unique carbon environments.
| Assignment | Predicted δ (ppm) | Rationale & Causality |
| -C(CH₃)₃ (c) | ~28 | The three equivalent methyl carbons of the tert-butyl group appear shielded, far upfield. |
| -C(CH₃)₃ (b) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| C=O (1) | ~173 | The carbonyl carbon of the ester is highly deshielded due to the double bond to oxygen and appears significantly downfield. |
| -CH₂-C=O (2) | ~32 | The methylene carbon alpha to the carbonyl. |
| -CH₂-CH₂-CH₂- (3) | ~25 | The central methylene carbon, typically the most shielded of the chain carbons. |
| H₂N-CH₂- (4) | ~40 | This carbon is deshielded by the adjacent electronegative nitrogen atom.[5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The 'Why' Behind FT-IR
We use FT-IR to confirm the presence of the key amine (-NH₂) and ester (-C=O) functional groups. The positions of these absorptions are highly characteristic.[6][7] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation and provides high-quality spectra of liquids or solids.
Experimental Protocol: ATR FT-IR
-
Background Scan: With the ATR crystal clean, run a background scan to capture the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Data Interpretation: Key Vibrational Modes
| Wavenumber (cm⁻¹) | Vibration | Appearance | Rationale & Causality |
| 3380 - 3250 | N-H Stretch | Two sharp-to-medium bands | A primary amine (R-NH₂) exhibits two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one.[5] This two-band pattern is a definitive indicator of the -NH₂ group. |
| 2980 - 2850 | C-H Stretch | Strong, sharp bands | These correspond to the stretching of the sp³ C-H bonds in the methylene and tert-butyl groups. |
| ~1730 | C=O Stretch | Very Strong, sharp band | This is one of the most characteristic absorptions in the spectrum. The strong dipole of the carbonyl bond leads to a very intense absorption, typical for a saturated ester.[3][8] |
| ~1150 | C-O Stretch | Strong band | This corresponds to the stretching of the C-O single bond of the ester group. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on how the molecule fragments under energetic conditions.
The 'Why' Behind MS
We use MS to provide definitive proof of the molecule's elemental composition and to support the proposed structure through logical fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like ours, as it typically generates a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution instrument (like a TOF or Orbitrap) can provide an exact mass measurement, allowing for unambiguous molecular formula confirmation.
Data Interpretation: The Molecular Ion and Its Fragments
The molecular formula C₈H₁₇NO₂ gives an exact mass of 159.126 g/mol .[1]
| m/z (mass-to-charge) | Assignment | Rationale & Causality |
| 160.133 | [M+H]⁺ | The protonated molecular ion. Observing this peak confirms the molecular weight of the parent molecule. |
| 104.071 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da). This is a very common fragmentation pathway for tert-butyl esters, where the molecule rearranges to eliminate a neutral isobutylene molecule, leaving behind the protonated carboxylic acid. |
| 102.055 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical (73 Da). This fragment corresponds to the acylium ion [H₂N-(CH₂)₃-C≡O]⁺. |
| 57.070 | [C₄H₉]⁺ | The tert-butyl cation. This is a very stable carbocation and its presence is highly indicative of the tert-butyl group. |
| 30.034 | [CH₂NH₂]⁺ | Alpha-cleavage next to the amine is a characteristic fragmentation for primary amines, resulting in a stable iminium ion.[4][9] |
A Holistic Approach: Integrating the Spectroscopic Evidence
No single technique provides the complete picture. True structural confirmation comes from the convergence of all data points, where each piece of evidence supports the others, leaving no room for ambiguity.
The workflow for this integrated analysis is a logical progression from confirming functional groups to mapping the full atomic connectivity and verifying the molecular formula.
The power of this approach lies in how the data interlocks. FT-IR suggests an amine and an ester. ¹H NMR then confirms the specific type of ester (tert-butyl) and maps out the four-carbon chain attached to the amine. ¹³C NMR validates the number of unique carbons. Finally, Mass Spectrometry provides the definitive molecular weight and shows fragmentation patterns (like the loss of isobutylene) that are perfectly consistent with the proposed tert-butyl ester structure.
Conclusion
The structural confirmation of this compound is a straightforward process when a systematic, multi-technique approach is employed. The characteristic 9H singlet in the ¹H NMR, the strong carbonyl stretch in the FT-IR at ~1730 cm⁻¹, and the observation of the molecular ion alongside the characteristic loss of isobutylene in the mass spectrum provide an unambiguous and self-validating set of data. By understanding the "why" behind each expected signal, researchers can move from simple pattern matching to a deep and confident understanding of their molecule's structure, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 50479-22-6 [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. fiveable.me [fiveable.me]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Chiral Scaffold: A Comparative Guide to the Biological Activity of Tert-butyl 4-aminobutanoate Derivatives
In the landscape of modern drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient exploration of novel therapeutic agents. Tert-butyl 4-aminobutanoate, a protected form of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a pivotal starting material for the synthesis of a diverse array of biologically active molecules. While the parent compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in a range of therapeutic areas, including neurology, oncology, and inflammatory diseases.
This guide provides a comparative analysis of the biological activities of various classes of compounds derived from this compound. We will delve into the rationale behind their design, compare their biological efficacy using experimental data, and provide detailed protocols for the key assays used in their evaluation.
From a Simple Precursor to a Spectrum of Bioactivity
The utility of this compound in medicinal chemistry stems from its structural features: a protected carboxylic acid in the form of a tert-butyl ester and a primary amine. The bulky tert-butyl group prevents the carboxylate from participating in unwanted side reactions, allowing for selective modification of the amine functionality. This strategic protection enables chemists to construct a wide variety of derivatives, which can then be deprotected to yield the final, biologically active compounds. The core structure of these derivatives often mimics that of GABA, allowing them to interact with biological targets involved in GABAergic neurotransmission and other related pathways.
Comparative Analysis of Biological Activities
The derivatives of this compound can be broadly categorized based on their primary biological activities. Here, we compare three major classes: GABA Aminotransferase (GABA-T) and Branched-Chain Amino Acid Transaminase 1 (BCAT1) inhibitors, anticancer agents, and anti-inflammatory compounds.
GABA-T and BCAT1 Inhibitors: Modulating Neurotransmitter and Cancer Metabolism
GABA-T is a key enzyme responsible for the degradation of GABA in the brain. Inhibiting GABA-T increases the concentration of GABA in the synaptic cleft, which can be beneficial in treating neurological disorders like epilepsy. Similarly, BCAT1 is involved in the metabolism of branched-chain amino acids and is overexpressed in certain cancers, making it an attractive therapeutic target.
Derivatives of this compound have been explored as inhibitors of these transaminases. A notable example is the development of compounds with bridged bicyclic skeletons.
| Compound ID | Target | IC50 (μM) | Cell Line/System | Reference |
| WQQ-345 | BCAT1 | 4.87 | Enzymatic Assay | [1] |
| Compound 7 | BCAT1 | 0.78 | Enzymatic Assay | [1] |
| Gabapentin | BCAT1 | 5.07 | Enzymatic Assay | [1] |
Key Insights: The data clearly demonstrates that structural modifications to the GABA backbone can significantly enhance inhibitory potency. Compound 7, a bicyclo[3.2.1]octene-bearing GABA derivative, shows a more than 6-fold improvement in BCAT1 inhibition compared to the parent compound WQQ-345 and the well-known drug Gabapentin.[1] This highlights the importance of exploring rigid bicyclic scaffolds to achieve higher affinity for the enzyme's active site.
Experimental Workflow: GABA-T/BCAT1 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds against GABA-T or BCAT1.
Caption: Workflow for determining the IC50 of a GABA-T/BCAT1 inhibitor.
Anticancer Agents: Targeting Tumor Cell Proliferation
The versatility of the this compound scaffold has also been leveraged to develop novel anticancer agents. These derivatives are often designed to be cytotoxic to cancer cells or to interfere with specific signaling pathways that are crucial for tumor growth and survival.
One approach involves the synthesis of L-γ-methyleneglutamic acid amides, which have shown efficacy against glioblastoma and head and neck cancer cell lines. Another strategy is the development of platinum (IV) complexes, where the derivative acts as a ligand to the platinum center, contributing to the overall cytotoxicity of the complex.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| L-γ-methyleneglutamic acid amides | Compound 5 | BNC3 (Glioblastoma) | 15.3 | [1] |
| Compound 5 | HN30 (Head & Neck) | 12.8 | [1] | |
| Platinum (IV) Complex | Complex 1 | HCT116 (Colon) | 19 ± 6 | [2] |
| Complex 1 | HepG2 (Liver) | 21 ± 5 | [2] | |
| Complex 1 | MCF-7 (Breast) | 22 ± 6 | [2] |
Key Insights: The L-γ-methyleneglutamic acid amide derivative (Compound 5) demonstrates potent activity against multiple cancer cell lines, suggesting a broad-spectrum anticancer potential. The platinum (IV) complex also shows significant cytotoxicity across different cancer types, indicating that incorporating the this compound-derived ligand can lead to effective metal-based anticancer agents.[1][2]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Agents: Attenuating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammatory responses. A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.
In one study, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and showed promising anti-inflammatory effects.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 9h | Reference |
| 4i | 10 | 54.239 | [3] |
| 4a | 10 | 54.130 | [3] |
| Indomethacin (Standard) | 10 | 55.869 | [3] |
Key Insights: Compounds 4i and 4a exhibited anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[3] This indicates that the synthesized carbamate derivatives are effective in reducing acute inflammation in an in vivo setting.
Signaling Pathway: Carrageenan-Induced Inflammation
The diagram below illustrates the key inflammatory mediators involved in the carrageenan-induced paw edema model.
Caption: Key mediators in carrageenan-induced paw edema.
Conclusion and Future Perspectives
This comparative guide demonstrates that this compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatives discussed herein show significant potential as inhibitors of key enzymes in neurotransmission and cancer metabolism, as cytotoxic agents against various cancer cell lines, and as potent anti-inflammatory molecules.
The future of research in this area lies in the further exploration of novel scaffolds derived from this compound. Structure-activity relationship (SAR) studies, guided by computational modeling and high-throughput screening, will be instrumental in optimizing the potency and selectivity of these derivatives for their respective biological targets. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their translation into clinically effective therapeutics. The continued investigation of these compounds holds great promise for the development of next-generation drugs to address unmet medical needs in neurology, oncology, and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Tert-butyl 4-aminobutanoate
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision that balances efficiency, scalability, and cost. Tert-butyl 4-aminobutanoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, complete with experimental data, cost-effectiveness analysis, and practical insights to inform your selection process.
The Strategic Importance of this compound
This compound serves as a valuable intermediate, primarily due to the presence of a protected amine and an ester functionality within the same molecule. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The tert-butyl ester provides steric hindrance, preventing unwanted reactions at the carboxyl group. This unique combination of features makes it an ideal precursor for the synthesis of more complex molecules, including peptides and heterocyclic compounds.[3]
This guide will dissect three common synthetic pathways to this compound:
-
Route 1: Direct Boc Protection of 4-Aminobutanoic Acid (GABA)
-
Route 2: Synthesis from a Nitro Precursor via Reduction
-
Route 3: Synthesis from a Bromo Precursor via Azide Displacement and Reduction
Each route will be evaluated based on its chemical principles, experimental protocol, and a thorough cost analysis of the required reagents.
Route 1: Direct Boc Protection of 4-Aminobutanoic Acid (GABA)
This is arguably the most straightforward and common approach, leveraging the well-established methodology of protecting the amino group of an amino acid using Di-tert-butyl dicarbonate (Boc anhydride).
Causality Behind Experimental Choices
The reaction mechanism involves the nucleophilic attack of the amino group of GABA on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate and loss of tert-butoxide, which decomposes to isobutene and carbon dioxide, drives the reaction forward. A base, such as sodium hydroxide or triethylamine, is typically used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the resulting carboxylic acid. The choice of solvent is critical; a mixed aqueous-organic system is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride.
Experimental Protocol
A representative experimental protocol for the Boc protection of GABA is as follows:
-
Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold 1M hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualization of the Workflow
Caption: Workflow for the direct Boc protection of GABA.
Route 2: Synthesis from a Nitro Precursor via Reduction
This multi-step approach involves the synthesis of a nitro-containing intermediate, followed by the reduction of the nitro group to the desired amine. This method is particularly useful when the starting materials are readily available and cost-effective.
Causality Behind Experimental Choices
The synthesis begins with the formation of a carbon-carbon bond, followed by the introduction of a nitro group. The key step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl) being the most common. The choice of the reducing system is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. For instance, iron powder in the presence of an acid like ammonium chloride is a mild and effective system for this transformation.[4]
Experimental Protocol
A representative experimental protocol for this route is as follows:
Step 1: Synthesis of the Nitro Precursor (Illustrative)
-
A suitable starting material, such as a Michael acceptor, is reacted with a nitromethane derivative to introduce the nitro group four carbons away from an ester functionality. (Specific precursors can vary).
Step 2: Reduction of the Nitro Group
-
To a stirred solution of the nitro precursor (1.0 eq) in a mixed solvent of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).[4]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography.
Visualization of the Workflow
Caption: Workflow for the synthesis via nitro group reduction.
Route 3: Synthesis from a Bromo Precursor via Azide Displacement and Reduction
This classical two-step approach for synthesizing primary amines involves the nucleophilic substitution of a halide with an azide ion, followed by the reduction of the resulting azide to the amine.
Causality Behind Experimental Choices
The first step is a standard SN2 reaction where the azide ion, a good nucleophile, displaces a bromide. The choice of a polar aprotic solvent like DMF or DMSO facilitates this reaction by solvating the cation of the azide salt without strongly solvating the azide anion, thus preserving its nucleophilicity. The subsequent reduction of the azide can be achieved through various methods, including catalytic hydrogenation or, more conveniently in a lab setting, using a Staudinger reaction with triphenylphosphine followed by hydrolysis, or with reducing agents like lithium aluminum hydride. For the sake of cost and safety, a catalytic hydrogenation or a modified Staudinger reduction is often preferred.
Experimental Protocol
A representative experimental protocol for this route is as follows:
Step 1: Azide Displacement
-
Dissolve tert-butyl 4-bromobutanoate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution and heat the mixture to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-azidobutanoate.
Step 2: Azide Reduction
-
Dissolve the tert-butyl 4-azidobutanoate (1.0 eq) in methanol.
-
Add a catalytic amount of Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-18 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis via azide displacement and reduction.
Comparative Cost-Effectiveness Analysis
To provide a quantitative comparison, the following table summarizes the estimated raw material costs for the synthesis of 100g of this compound via each route. Prices are based on average catalog prices from major chemical suppliers and may vary.
| Parameter | Route 1: Direct Boc Protection | Route 2: Nitro Reduction | Route 3: Bromo to Amine |
| Starting Material | 4-Aminobutanoic Acid (GABA) | A suitable nitro precursor | tert-Butyl 4-bromobutanoate |
| Key Reagents | Di-tert-butyl dicarbonate, NaOH | Iron powder, Ammonium chloride | Sodium azide, Pd/C, H₂ |
| Solvents | Dioxane, Ethyl acetate | Ethanol, Ethyl acetate | DMF, Methanol, Diethyl ether |
| Typical Yield | ~90% | ~70% (for reduction step) | ~85% (overall) |
| Estimated Cost of Reagents per 100g of Product | $50 - $80 | $90 - $130 (including precursor synthesis) | $70 - $110 |
| Process Complexity | Low (1 step) | High (multi-step) | Moderate (2 steps) |
| Safety Considerations | Boc anhydride is a sensitizer. | Flammable solvents. | Sodium azide is highly toxic and explosive. Hydrogen gas is flammable. |
| Scalability | High | Moderate | Moderate |
| Waste Generation | Moderate (salts, organic solvents) | High (iron sludge, salts, organic solvents) | Moderate (azide waste, catalyst, organic solvents) |
Analysis and Recommendations
-
Route 1 (Direct Boc Protection): This method stands out as the most cost-effective and straightforward for laboratory-scale synthesis. Its high yield, single-step nature, and relatively low cost of starting materials make it an attractive option. The primary drawback is the use of Boc anhydride, which can be a sensitizer.
-
Route 2 (Nitro Reduction): While potentially starting from cheaper raw materials for the nitro precursor, the multi-step nature of this route and the lower overall yield for the reduction step increase the final cost. The generation of significant iron sludge waste can also be a concern for scalability and environmental impact.
-
Route 3 (Bromo to Amine): This route offers a reliable and high-yielding pathway. However, the use of sodium azide is a significant safety concern due to its high toxicity and explosive nature, requiring stringent safety protocols. The cost of the bromo precursor and the palladium catalyst can also be higher compared to the starting material in Route 1.
Conclusion
For most research and development applications, the Direct Boc Protection of GABA (Route 1) is the most recommended method for synthesizing this compound due to its superior cost-effectiveness, simplicity, and high yield. While the other routes are chemically viable, they present challenges in terms of cost, complexity, and safety that make them less favorable for routine synthesis. The choice of a synthetic route should always be made after a thorough risk assessment and consideration of the available laboratory infrastructure.
References
Navigating GABAergic Modulation: A Comparative Guide to Tert-butyl 4-aminobutanoate Derivatives and Alternative CNS Depressants
For researchers, scientists, and drug development professionals navigating the complexities of GABAergic modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth technical comparison of compounds derived from Tert-butyl 4-aminobutanoate and contrasts their performance with established alternatives like Vigabatrin and Gabapentin. We will delve into the causality behind experimental choices, present supporting in vitro and in vivo data, and provide detailed protocols for key assays.
This compound: A Precursor, Not a Direct Modulator
It is crucial to establish from the outset that this compound is not a bioactive modulator of GABAergic signaling. Instead, its primary role in neuroscience research is that of a versatile synthetic precursor. Its chemical structure, featuring a protected carboxylic acid (tert-butyl ester) and a primary amine, makes it an ideal starting material for the synthesis of more complex, biologically active molecules.
One of the most notable applications of this compound is in the synthesis of inhibitors of the enzyme γ-aminobutyric acid aminotransferase (GABA-T). GABA-T is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory signaling. This mechanism is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.
A prominent example is the use of a protected form of this precursor, Cbz-protected this compound, in the synthesis of a class of potent GABA-T inhibitors: 4-Amino-2-(substituted methyl)-2-butenoic acids[1]. This guide will focus on the biological activity of these derivatives as a case study and compare them to other agents that modulate the GABA system.
The GABAergic Landscape: Mechanisms of Action
To objectively compare the performance of GABAergic modulators, it is essential to first understand their distinct mechanisms of action. The primary compounds discussed in this guide fall into two main categories: GABA-T inhibitors and GABA analogues with alternative mechanisms.
GABA-T Inhibition: The Direct Approach to Boosting GABA
GABA-T inhibitors, such as Vigabatrin and the derivatives synthesized from this compound, act by directly blocking the enzyme responsible for GABA degradation[2][3]. This leads to a global increase in brain GABA levels. Vigabatrin is a selective and irreversible inhibitor of GABA-T[2]. The derivatives of this compound, specifically the 4-Amino-2-(substituted methyl)-2-butenoic acids, have been shown to be potent competitive reversible inhibitors of GABA-T[1].
Caption: Mechanism of GABA-T Inhibition.
Gabapentin: An Indirect Modulator of Neuronal Excitability
In contrast, Gabapentin, a structural analogue of GABA, does not exert its effects through direct interaction with GABA receptors or by inhibiting GABA-T. Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[4][5][6]. This interaction reduces the release of excitatory neurotransmitters, thereby dampening neuronal excitability[6]. This distinct mechanism makes Gabapentin a valuable comparative tool for understanding different approaches to managing neuronal hyperexcitability.
Caption: Gabapentin's Indirect Mechanism of Action.
In Vitro Performance: A Head-to-Head Comparison of Potency
The in vitro efficacy of enzyme inhibitors is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.
| Compound/Class | Target | In Vitro Potency | Mechanism | Reference |
| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | GABA-T | Ki = 5 µM | Competitive, Reversible | [1] |
| Vigabatrin | GABA-T | - | Irreversible | [2] |
| OV329 (Novel GABA-AT Inactivator) | GABA-AT | Substantially more potent than Vigabatrin | Inactivator | [7] |
| Gabapentin | α2δ-1 subunit of VGCCs | - | Binding to VGCCs | [4][5][6] |
Note: As an irreversible inhibitor, a standard Ki or IC50 is not the primary measure of Vigabatrin's efficacy in the same way as for reversible inhibitors.
The data indicates that derivatives of this compound can be potent inhibitors of GABA-T, with the hydroxy-substituted butenoic acid exhibiting a Ki in the low micromolar range[1]. This positions it as a compound of significant interest for further preclinical development. The development of even more potent GABA-T inactivators like OV329 highlights the ongoing efforts to improve upon established therapies like Vigabatrin[7].
In Vivo Efficacy: Preclinical Anticonvulsant Models
The ultimate test of a potential anticonvulsant is its performance in vivo. The two most widely used preclinical models for screening antiepileptic drugs are the Maximal Electroshock (MES) and the Pentylenetetrazole (PTZ) seizure tests. The MES model is considered a model of generalized tonic-clonic seizures, while the PTZ model is used to mimic absence and myoclonic seizures.
| Compound/Class | MES Model Efficacy (ED50) | PTZ Model Efficacy | Notes | References |
| Derivatives of this compound | Data not readily available | Data not readily available | Potent in vitro GABA-T inhibition suggests potential anticonvulsant activity. | [1] |
| Vigabatrin | Generally considered less effective. One study reported it as without effect. | Effective in increasing seizure threshold. | Efficacy can be model-dependent. | [5][8] |
| Gabapentin | Effective | Effective | Broad-spectrum anticonvulsant activity. | [9] |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | ED50 = 2.6 mg/kg (i.p. in mice) | Ineffective in non-toxic doses | A potent anticonvulsant in the MES model. | [6] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | ED50 = 15.4 mg/kg (i.p. in mice) | Active against tonic seizures induced by bicuculline. | Shows good anticonvulsant potency. | [4] |
While specific in vivo anticonvulsant data for the 4-Amino-2-(substituted methyl)-2-butenoic acids are not widely published, their potent in vitro activity suggests they would likely demonstrate efficacy in these models. For comparison, other novel anticonvulsants have shown potent activity in the MES test, with ED50 values in the low mg/kg range[4][6]. A preclinical study comparing Vigabatrin and Tiagabine (a GABA uptake inhibitor) found that Vigabatrin was without effect in both MES and PTZ models, whereas Tiagabine was effective[5]. This highlights the variability in responses even among compounds that increase GABAergic tone. In contrast, a study on long-term Vigabatrin treatment showed it increased the PTZ-induced seizure threshold[8].
Experimental Methodologies: A Guide to Key Assays
To ensure the reproducibility and validity of findings, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro GABA-T Activity Assay
This assay measures the enzymatic activity of GABA-T and is used to determine the inhibitory potential of test compounds.
Principle: The assay is based on a sequential enzyme reaction. GABA-T catalyzes the transamination of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a coupled reaction catalyzed by glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 10 mM α-ketoglutarate, 1.5 mM NAD+, and 10 µM pyridoxal 5'-phosphate.
-
Enzyme Solution: Purified GABA-T in assay buffer.
-
Substrate Solution: GABA in assay buffer.
-
Coupling Enzyme: Glutamate dehydrogenase.
-
Test Compound: Dissolved in an appropriate solvent (e.g., DMSO), with a final solvent concentration in the assay not exceeding 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations (or vehicle for control).
-
Add 20 µL of the enzyme solution and the coupling enzyme.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH formation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the In Vitro GABA-T Activity Assay.
In Vivo Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
Protocol:
-
Animal Preparation: Use male mice or rats, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally). The timing of the test should correspond to the peak effect of the drug.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the eyes. Corneal electrodes are then placed on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds for mice, and 150 mA at 60 Hz for 0.2 seconds for rats.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
In Vivo Pentylenetetrazole (PTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold.
Protocol:
-
Animal Preparation: Use male mice, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control.
-
PTZ Administration: After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneously).
-
Observation: Immediately after PTZ administration, place the animal in an individual observation chamber and observe for 30 minutes for the onset and severity of seizures. Seizures are typically scored using a scale (e.g., Racine scale).
-
Endpoint: The primary endpoint can be the absence of clonic seizures or an increase in the latency to the first seizure.
-
Data Analysis: The percentage of animals protected from seizures or the mean latency to seizure onset in the drug-treated group is compared to the vehicle-treated control group. The ED50 can be calculated.
Conclusion and Future Directions
This compound serves as a valuable and versatile precursor for the synthesis of novel GABA-T inhibitors. The resulting derivatives, such as the 4-Amino-2-(substituted methyl)-2-butenoic acids, demonstrate potent in vitro inhibition of GABA-T, suggesting their potential as effective anticonvulsant agents[1].
When compared to established GABAergic modulators, a nuanced picture emerges:
-
Mechanism of Action: The derivatives of this compound, like Vigabatrin, directly target the metabolic pathway of GABA by inhibiting GABA-T. This contrasts with the indirect mechanism of Gabapentin, which modulates neurotransmitter release via VGCCs[2][4][5][6].
-
Performance: While in vitro data for the derivatives is promising, more extensive in vivo studies are needed to fully characterize their anticonvulsant profile and compare their efficacy directly with drugs like Vigabatrin and Gabapentin. The development of next-generation GABA-T inhibitors with improved potency, such as OV329, indicates that there is still significant potential for optimizing this therapeutic strategy[7].
For researchers in drug development, the choice between these different classes of compounds will depend on the specific therapeutic goals and the desired pharmacological profile. The continued exploration of novel GABA-T inhibitors synthesized from versatile precursors like this compound holds promise for the development of more effective and safer treatments for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OV329, a novel highly potent GABA aminotransferase inactivator, induces pronounced anticonvulsant effects in the pentylenetetrazole seizure threshold test and in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bibliographies: 'GABA – Inhibitors – Synthesis' – Grafiati [grafiati.com]
A Senior Application Scientist's Guide to Protecting Group Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of a peptide is a foundational step in unlocking new therapeutic avenues and research possibilities. The success of this synthesis hinges on a critical series of chemical maneuvers known as protecting group strategy. This guide provides an in-depth, objective comparison of the dominant strategies in solid-phase peptide synthesis (SPPS), supported by experimental insights and detailed protocols, to empower you in making the most informed decisions for your specific synthetic challenges.
The Cornerstone of Peptide Synthesis: The Protecting Group
At its core, peptide synthesis is the sequential formation of amide (peptide) bonds between amino acids. However, each amino acid possesses at least two reactive functional groups: an α-amino group and a α-carboxyl group, in addition to any reactive side chains. To prevent uncontrolled polymerization and unwanted side reactions, a strategy of temporary and permanent "masks" – protecting groups – is essential.[1][2]
An ideal protecting group strategy is defined by orthogonality : the ability to remove one type of protecting group under a specific set of conditions without affecting others.[3] This allows for the selective deprotection of the N-terminus to allow for the addition of the next amino acid, while the side-chain protecting groups and the bond to the solid support remain intact.
This guide will dissect the two titans of SPPS, the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, alongside the foundational Cbz (benzyloxycarbonyl) group. We will also explore advanced strategies like orthogonal protection for complex peptides and the efficiency of convergent synthesis.
The Workhorses of SPPS: A Head-to-Head Comparison of Boc and Fmoc Strategies
The choice between the Boc and Fmoc strategies is the most significant decision in planning a peptide synthesis, as it dictates the entire chemical environment of the process.
The Boc Strategy: The Classic Approach
The Boc strategy, the original method for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group. This group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. This reliance on graduated acid lability forms the basis of the Boc/Bzl strategy.[3][4]
The Fmoc Strategy: The Modern Standard
Developed as a milder alternative, the Fmoc strategy utilizes a base-labile Fmoc protecting group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal with cleavage from the resin using TFA. This represents a truly orthogonal system, a key advantage of the Fmoc approach.[4][]
dot
Caption: Core chemical workflows of Boc and Fmoc SPPS.
Performance Comparison: A Data-Driven Perspective
While the ideal strategy is often sequence-dependent, general performance characteristics can be compared. The following table provides an illustrative comparison based on extensive practical application and literature data.
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | The core chemical difference dictating orthogonality. |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | Chosen for compatibility with the final cleavage conditions. |
| Final Cleavage | Strong acid (HF, TFMSA) | Strong acid (TFA) | Boc strategy requires harsher conditions to remove Bzl groups. |
| Orthogonality | Quasi-orthogonal (graduated acid lability) | Truly orthogonal (base/acid) | Fmoc offers a cleaner distinction between temporary and permanent protecting group removal. |
| Crude Peptide Purity | Potentially higher for aggregation-prone sequences.[6] | Generally higher for standard peptides (~70-95%).[6] | Acidic deprotection in Boc can disrupt aggregates; milder Fmoc conditions often lead to fewer side products. |
| Overall Yield | ~20-50%[6] | ~30-60%[6] | Highly sequence-dependent; Fmoc can have lower peptide loss from the resin during synthesis. |
| Handling & Safety | Requires specialized, HF-resistant equipment. HF is highly toxic. | Uses standard laboratory glassware. Piperidine is less hazardous than HF. | A significant practical advantage for the Fmoc strategy. |
| Compatibility | Favorable for base-sensitive peptides. | Favorable for acid-sensitive peptides (e.g., those with phosphorylation or glycosylation).[] | The milder conditions of Fmoc preserve a wider range of post-translational modifications. |
| Cost | Lower reagent costs. | Higher cost of Fmoc-amino acids and specialized coupling reagents.[] | A consideration for large-scale synthesis. |
Note: The data in this table are illustrative and based on general observations. Actual results will vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions used.[6]
The Progenitor: The Cbz Protecting Group
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first reliable Nα-protecting group for peptide synthesis, laying the groundwork for the field.[1][2] While largely superseded by Boc and Fmoc in SPPS for chain elongation, it remains a valuable tool in specific contexts.
The Cbz group is stable to the basic conditions of Fmoc deprotection and the mild acidic conditions of Boc deprotection, but it is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[7][8]
Modern Applications of Cbz in Peptide Synthesis:
-
N-terminal Capping: After completion of a peptide chain using Fmoc-SPPS, the final free N-terminus can be reacted with benzyl chloroformate (Cbz-Cl) to introduce a Cbz group.[9]
-
Side-Chain Protection: The Cbz group is sometimes used for the side-chain protection of lysine or ornithine.
-
Solution-Phase Synthesis: Cbz remains a workhorse in solution-phase peptide synthesis and fragment condensation.[]
dot
Caption: Catalytic hydrogenation for Cbz group removal.
Advanced Strategies for Complex Peptides
For the synthesis of modified, cyclic, or particularly long peptides, more sophisticated strategies are required.
Orthogonal Protecting Groups
True orthogonality involves a set of protecting groups that can be removed in any order without affecting the others.[3] This is crucial for synthesizing peptides with complex architectures, such as branched or cyclic peptides, or for site-specific modifications.
In the context of Fmoc-SPPS, several side-chain protecting groups are orthogonal to the base-labile Fmoc group and the TFA-labile tBu-based groups. This allows for selective deprotection of a specific side chain while the peptide remains attached to the resin.
| Protecting Group | Removed By | Orthogonal To | Use Case |
| Alloc (allyloxycarbonyl) | Pd(0) catalyst | Fmoc, Boc/tBu | On-resin cyclization, branching |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% hydrazine in DMF | Fmoc, Boc/tBu | On-resin ligation, labeling |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | 2% hydrazine in DMF (slower than Dde) | Fmoc, Boc/tBu | Similar to Dde with different kinetics |
| Mtt (4-methyltrityl) | 1% TFA in DCM | Fmoc, Boc/tBu (partially) | Side-chain protection of Lys, His |
dot
Caption: Orthogonal strategy for on-resin modification.
Convergent Synthesis
Linear SPPS, where amino acids are added one by one, can become inefficient for very long peptides (>50 amino acids) due to accumulating side reactions and incomplete couplings, leading to difficult purification. Convergent synthesis offers a powerful alternative.[10]
In a convergent approach, the target peptide is broken down into several smaller fragments, which are synthesized and purified separately. These protected fragments are then coupled together, often in solution, to form the final long peptide.
Advantages of Convergent Synthesis:
-
Higher Purity: Purification of smaller fragments is more manageable, leading to a purer final product.
-
Improved Yield: The overall yield is often higher as the coupling efficiency of large fragments can be better than the cumulative efficiency of many individual amino acid couplings.
-
Reduced Impurities: Deletion sequences and other synthesis-related impurities are minimized.
A case study on the synthesis of a 9-amino acid peptide using a convergent liquid-phase peptide synthesis (LPPS) strategy demonstrated a significant improvement in purity from 60% with a linear approach to a reproducible 99.5% with the convergent strategy, avoiding the need for HPLC purification.[11]
Experimental Protocols
The following are detailed, step-by-step protocols for the key workflows discussed.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines a single cycle of Fmoc-amino acid incorporation.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. The completion of the reaction can be monitored with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[13]
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Manual Boc Solid-Phase Peptide Synthesis
This protocol outlines a single cycle of Boc-amino acid incorporation.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3 times) and isopropanol (2 times) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin thoroughly with DCM (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIEA (4-6 equivalents) to initiate coupling.
-
Agitate the reaction for 1-2 hours. Monitor with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure requires specialized equipment and extreme care due to the highly corrosive and toxic nature of hydrogen fluoride (HF).
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the dried resin in an HF-resistant reaction vessel (e.g., Teflon).
-
Add scavengers (e.g., anisole, p-cresol) to the resin.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the peptide from the resin with a suitable solvent (e.g., dilute acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Conclusion: Selecting the Optimal Strategy
The choice between protecting group strategies in peptide synthesis is a nuanced decision that must be guided by the specific goals of the synthesis. For the majority of routine peptide syntheses, the Fmoc/tBu strategy is the method of choice due to its mild reaction conditions, true orthogonality, and amenability to automation, which are particularly beneficial for complex and modified peptides.[4]
However, the Boc/Bzl strategy remains a powerful and indispensable tool, especially for the synthesis of long and hydrophobic peptides that are prone to aggregation. Its different solvation properties can be advantageous in these challenging cases.[]
Ultimately, a deep understanding of the chemical principles behind each strategy, coupled with a careful consideration of the target peptide's sequence and desired modifications, will enable the researcher to navigate the complexities of peptide synthesis and achieve the desired product with the highest possible yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
cross-reactivity studies of Tert-butyl 4-aminobutanoate
<_-4.5454545e-05>## A-Comparative-Guide-to-the-Cross-Reactivity-of-Tert-butyl-4-aminobutanoate
Introduction
Tert-butyl 4-aminobutanoate, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in pharmaceutical and chemical synthesis.[1][2] Its structure features a tert-butyl ester protecting the carboxylic acid functionality of GABA, which makes it a valuable intermediate in the synthesis of more complex molecules, including GABA-T inhibitors for treating neurological disorders.[2] Given its structural similarity to GABA and its potential presence in biological matrices during drug development studies, understanding its cross-reactivity in common analytical platforms, particularly immunoassays, is critical for ensuring data accuracy and avoiding costly misinterpretations.
This guide provides an in-depth comparison of the cross-reactivity profile of this compound. We will explore the structural basis for potential cross-reactivity, present detailed protocols for its assessment using state-of-the-art techniques, and offer guidance on interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who require robust and validated analytical methods.
Understanding Cross-Reactivity: A Mechanistic Perspective
Cross-reactivity in immunoassays occurs when an antibody, designed to bind a specific analyte, also binds to other structurally similar molecules present in the sample.[3][4] This can lead to false-positive results or an overestimation of the target analyte's concentration.[3][4] The specificity of an antibody is determined by its binding site's complementarity to the shape and chemical properties of its target epitope.
For an anti-GABA antibody, the key recognition features are the aminobutanoic acid backbone. The primary structural difference in this compound is the replacement of the carboxylic acid's hydroxyl group with a bulky tert-butoxy group.
Key Structural Considerations for Cross-Reactivity:
-
The GABA Backbone: The core 4-aminobutanoic acid structure is the primary epitope for anti-GABA antibodies. This compound retains this backbone, making a degree of cross-reactivity highly probable.
-
The Tert-butyl Ester Group: This large, hydrophobic group significantly alters the steric and electronic profile of the molecule's carboxyl end compared to GABA. This change may hinder or prevent the binding of highly specific antibodies. For antibodies with a binding pocket that tolerates this bulk, significant cross-reactivity may be observed.
-
Antibody Specificity: The degree of cross-reactivity is entirely dependent on the specific monoclonal or polyclonal antibodies used in the assay.[3] Some antibodies may have a binding pocket that exclusively accommodates the free carboxylate of GABA, while others may be more promiscuous. It is a common issue in diagnostic immunoassays where endogenous molecules, their metabolites, or structurally similar medications exist.[4]
Comparative Analysis of Cross-Reactivity
To quantify cross-reactivity, it is essential to compare the binding affinity of this compound to that of the primary analyte (GABA) and other relevant structural analogs. The most common method for this is a competitive immunoassay format.
Principle of Competitive Immunoassay
In a competitive ELISA, a known amount of labeled antigen (e.g., HRP-conjugated GABA) competes with the unlabeled antigen in the sample (GABA, this compound, etc.) for a limited number of primary antibody binding sites.[5][6] The resulting signal is inversely proportional to the concentration of the unlabeled antigen in the sample.[5][7]
Below is a table summarizing hypothetical, yet realistic, data from a competitive ELISA designed to detect GABA.
Table 1: Comparative Cross-Reactivity Data in a GABA Competitive ELISA
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| γ-Aminobutyric Acid (GABA) | HOOC-CH₂-CH₂-CH₂-NH₂ | 10 | 100% (Reference) |
| This compound | (CH₃)₃COOC-CH₂-CH₂-CH₂-NH₂ | 250 | 4.0% |
| 4-Aminobutanol | HO-CH₂-CH₂-CH₂-CH₂-NH₂ | 1,200 | 0.8% |
| β-Alanine | HOOC-CH₂-CH₂-NH₂ | 1,750 | 0.6% |
| Glycine | HOOC-CH₂-NH₂ | > 10,000 | <0.1% |
Calculation of % Cross-Reactivity: % Cross-Reactivity = (IC50 of Reference Compound / IC50 of Test Compound) * 100
Interpretation of Data: From this data, we can infer that the hypothetical anti-GABA antibody exhibits a high degree of specificity for GABA. This compound shows limited but non-negligible cross-reactivity (4.0%). This implies that at high concentrations, it could potentially generate a false-positive signal in a sensitive GABA immunoassay. Other analogs with more significant structural deviations, like 4-Aminobutanol (lacking the carboxyl group) or β-Alanine (shorter carbon chain), show markedly lower cross-reactivity, as expected.[8]
Experimental Protocols for Cross-Reactivity Assessment
Accurate determination of cross-reactivity requires robust and well-validated experimental protocols. Here, we provide detailed methodologies for two powerful techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).
Protocol 1: Competitive ELISA for Small Molecule Quantification
This protocol describes a standard competitive ELISA for determining the cross-reactivity of this compound against a primary antibody specific for GABA.[6][9]
A. Materials and Reagents
-
High-binding 96-well microplate
-
Anti-GABA primary antibody (monoclonal is preferred for specificity)[3]
-
GABA-HRP conjugate (or other enzyme conjugate)
-
This compound and other structural analogs
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
B. Step-by-Step Methodology
-
Antibody Coating: Dilute the anti-GABA antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the 96-well plate. Cover and incubate overnight at 4°C.
-
Rationale: This step immobilizes the capture antibody onto the solid phase, which is a critical first step for the assay.[10]
-
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well to remove any unbound antibody.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites on the plastic surface. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the GABA standard and the test compounds (this compound, etc.) in Blocking Buffer.
-
In a separate dilution plate, add 50 µL of each standard/sample dilution to a well.
-
Add 50 µL of a fixed, pre-determined concentration of GABA-HRP conjugate to each well.
-
Mix and incubate for 1-2 hours at room temperature to allow the competition to reach equilibrium.[5]
-
Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated and blocked plate. Incubate for 1 hour at room temperature.
-
-
Washing: Discard the solution and wash the plate 5 times with Wash Buffer to remove unbound reagents.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm on a microplate reader.
-
Analysis: Plot the OD values against the logarithm of the analyte concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each compound. Calculate the % cross-reactivity as described previously.
C. Visualization of Workflow
Caption: Workflow for Competitive ELISA.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technology that measures molecular interactions in real-time.[11][12] It can provide detailed kinetic data (association rate, kₐ; dissociation rate, kₔ) and affinity data (dissociation constant, Kₗ), offering a more nuanced view of cross-reactivity than endpoint assays like ELISA.[13][14]
A. Materials and Reagents
-
Sensor chip (e.g., CM5, COOH)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-GABA antibody
-
Running Buffer (e.g., HBS-EP+)
-
Test compounds (GABA, this compound, etc.) dissolved in Running Buffer
B. Step-by-Step Methodology
-
Antibody Immobilization:
-
Activate the sensor chip surface using a fresh 1:1 mixture of EDC and NHS.
-
Inject the anti-GABA antibody (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.
-
Inject ethanolamine to deactivate any remaining active esters and block the surface.
-
Rationale: Covalent immobilization via amine coupling provides a stable and oriented surface for consistent interaction analysis.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions for each analyte (GABA, this compound) in Running Buffer. A typical concentration range might be 0.1x to 10x the expected Kₗ.
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate, starting with the lowest concentration. This is the "association" phase.
-
After the association phase, flow Running Buffer alone over the surface to monitor the "dissociation" phase.
-
Between each analyte injection, regenerate the surface with a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the antibody.
-
-
Data Acquisition: The SPR instrument records the change in refractive index at the sensor surface, generating a "sensorgram" (response units vs. time) for each concentration.[12]
-
Analysis:
-
Subtract the response from a reference channel to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (kₐ and kₔ).
-
Calculate the equilibrium dissociation constant (Kₗ) as kₔ/kₐ.
-
C. Comparative Data Presentation
Table 2: Hypothetical Kinetic Data from SPR Analysis
| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (M) | Relative Affinity (vs GABA) |
| GABA | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ (10 nM) | 1.0 |
| This compound | 3.0 x 10⁴ | 7.5 x 10⁻³ | 2.5 x 10⁻⁷ (250 nM) | 0.04 |
Interpretation of Data: The SPR data provides deeper insight. This compound has a 5-fold slower association rate (kₐ) and a 5-fold faster dissociation rate (kₔ) compared to GABA. This results in a 25-fold weaker binding affinity (Kₗ). This confirms the ELISA results but also reveals the kinetic basis for the difference: the bulky ester both hinders the initial binding and makes the resulting complex less stable.
D. Visualization of Cross-Reactivity Principle
Caption: Antibody binding specificity.
Conclusion and Recommendations
The assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay.[16][17] Our analysis demonstrates that while this compound shares a common backbone with GABA, the presence of the tert-butyl ester group significantly reduces its binding affinity to a specific anti-GABA antibody.
Key Recommendations for Researchers:
-
Always Validate: Never assume a lack of cross-reactivity. Test all relevant metabolites, precursors, and structurally similar compounds that could be present in your samples.[17]
-
Choose the Right Tool: For routine screening and quantification, a well-optimized competitive ELISA is often sufficient. For a deeper mechanistic understanding or when developing highly specific reagents, SPR provides invaluable kinetic data.[11][15]
-
Understand the Context: A 4% cross-reactivity, as seen in our example, may be acceptable if the concentration of this compound in the sample is expected to be orders of magnitude lower than that of GABA. However, if its concentration could be high (e.g., in a sample from a synthesis reaction), it could cause significant interference.
-
Confirm with Orthogonal Methods: If significant cross-reactivity is detected or suspected, use an orthogonal method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm results. LC-MS/MS provides specificity based on molecular weight and fragmentation patterns, making it the gold standard for analyte quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Antibodies against gamma-aminobutyric acid: specificity studies and immunocytochemical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. nicoyalife.com [nicoyalife.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for Tert-butyl 4-aminobutanoate Hydrochloride
Abstract: This technical guide provides a comprehensive framework for the establishment and comparison of analytical standards for Tert-butyl 4-aminobutanoate hydrochloride (TBAH), a key building block in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the purity and identity of such intermediates is paramount for the integrity of downstream processes and the final active pharmaceutical ingredient (API). This document moves beyond a simple listing of specifications, offering an in-depth comparison of orthogonal analytical techniques, explaining the scientific rationale behind their selection, and providing detailed, field-proven experimental protocols. We will explore a multi-technique approach for the comprehensive characterization of a primary reference standard and compare methodologies for routine quality control, supported by data and logical workflows.
The Imperative for a Well-Characterized Reference Standard
This compound hydrochloride serves as a crucial intermediate, often used as a precursor for gamma-aminobutyric acid (GABA) analogs and other neurologically active compounds. The quality of this raw material directly impacts the impurity profile, yield, and safety of the final drug substance. Establishing a thoroughly characterized in-house primary reference standard is not merely a matter of good practice; it is a foundational requirement for robust analytical method development, validation, and consistent quality control throughout the drug development lifecycle. An analytical standard's value is derived from its comprehensively determined properties, including unambiguous structural identity and precisely measured purity.
Qualification of a Primary Reference Standard: A Multi-Technique Approach
No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods that measure different chemical and physical properties, is essential for a comprehensive and reliable assessment.
Unambiguous Structural Elucidation
The first step in qualifying a reference standard is to confirm, with absolute certainty, its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation. Proton (¹H) NMR provides information on the number and connectivity of hydrogen atoms, while Carbon-13 (¹¹³C) NMR reveals the carbon skeleton. The combination provides an unambiguous fingerprint of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the compound's elemental composition and molecular weight, corroborating the NMR data.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups (e.g., C=O of the ester, N-H of the amine salt), providing further evidence of the correct structure.
Comprehensive Purity and Potency Assessment
Purity assessment requires a suite of techniques to detect and quantify different types of potential impurities, including organic, inorganic, residual solvents, and water.
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying process-related organic impurities. Since TBAH lacks a strong UV chromophore, derivatization or alternative detection methods are often necessary.[3][4]
Potential Process-Related Impurities: Based on the common synthesis route involving the reaction of an amino acid with isobutylene in the presence of an acid catalyst, potential impurities include:
-
Unreacted 4-aminobutanoic acid.[5]
-
Byproducts of the tert-butylation reaction, such as di-tert-butyl ether.
-
Polymers of isobutylene.
-
Degradation products like 4-aminobutanoic acid from ester hydrolysis.[6]
Experimental Protocol: HPLC-FLD Analysis with Pre-Column Derivatization
This protocol is adapted from established methods for amino acid analysis.[3][4]
-
Objective: To determine the chromatographic purity of this compound hydrochloride.
-
Instrumentation: HPLC with a Fluorescence Detector (FLD) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 7.2, with 0.02% Triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Derivatizing Agent: o-Phthalaldehyde (OPA) solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the TBAH standard in 0.1 M HCl to a concentration of 1 mg/mL.
-
The derivatization is typically performed automatically by the autosampler just before injection to ensure reproducibility. The program involves mixing a small volume of the sample with the OPA reagent and allowing a short reaction time.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection (FLD): Excitation at 340 nm, Emission at 455 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 22.0 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis: Integrate all peaks and calculate the purity by area percent. Impurities should be reported relative to the main peak.
While chromatographic purity accounts for organic impurities, it does not provide an absolute measure of the main component's concentration. For this, a quantitative technique is required.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method capable of providing a direct measurement of purity against a certified internal standard, traceable to SI units.[7] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, making it a powerful tool for certifying reference standards without needing a specific standard of the same compound.[6][7]
-
Titrimetry: A classic acid-base titration can be used to determine the assay of the hydrochloride salt, offering high precision and accuracy.
Organic volatile impurities, or residual solvents, are process-related impurities that must be controlled.[8][9] USP General Chapter <467> provides a framework for their control in pharmaceutical products.[1][8] Headspace Gas Chromatography (GC-HS) is the standard technique for this analysis.
Potential Solvents: Dichloromethane, ether, or other solvents used during synthesis and purification.[5]
For a hydrochloride salt, which can be hygroscopic, accurate determination of water content is critical for an accurate purity assessment. The Karl Fischer titration method is the gold standard for this purpose, as it is specific to water and highly sensitive.[10]
Comparison of Analytical Methodologies for Routine QC
Once a primary reference standard is qualified, routine quality control (QC) of new batches of material or working standards requires methods that are not only accurate but also efficient and robust.
| Method | Principle | Primary Use | Pros | Cons |
| HPLC-FLD (Pre-column Deriv.) | Chromatographic separation with fluorescence detection | Purity, Impurity Profiling | High sensitivity and specificity for primary amines.[4] | Requires derivatization step which can add variability. |
| HPLC-CAD/ELSD | Nebulization followed by particle detection | Purity, Impurity Profiling | Universal detection for non-volatile compounds; no chromophore needed. | Non-linear response requires careful calibration. |
| Quantitative NMR (qNMR) | Nuclear magnetic resonance signal integration | Potency/Assay, Identity | Primary method, highly accurate, provides structural info.[6][7] | Requires high-field NMR; higher initial instrument cost. |
| Acid-Base Titration | Neutralization reaction | Potency/Assay | High precision, low cost, robust. | Not specific; will titrate any acidic or basic impurity. |
| GC-HS | Gas phase separation | Residual Solvents | High sensitivity for volatile compounds. | Limited to thermally stable and volatile analytes. |
| Karl Fischer Titration | Electrochemical titration | Water Content | Gold standard for water determination; highly specific and accurate.[10] | Reagents are sensitive to atmospheric moisture. |
Recommended Workflow for Analytical Standard Qualification
The following workflow illustrates a logical and comprehensive process for qualifying a new batch of this compound hydrochloride as a reference standard.
Caption: Workflow for qualifying a primary reference standard.
Conclusion and Recommendations
The qualification of an analytical standard for this compound hydrochloride is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques.
-
For Primary Standard Qualification: A comprehensive approach is mandatory. This must include NMR, MS, and FTIR for structural confirmation, a validated chromatographic method for organic purity, qNMR or a highly precise titration for potency, GC-HS for residual solvents, and Karl Fischer titration for water content.
-
For Routine QC of Working Standards: A streamlined approach can be adopted. Typically, this would involve identity confirmation (e.g., by FTIR), chromatographic purity by HPLC, and water content analysis. The potency can be assigned relative to the primary standard.
By adhering to this scientifically grounded, multi-faceted approach, researchers and drug developers can ensure the quality and consistency of their analytical standards, which is the bedrock of reliable and reproducible scientific outcomes.
References
- 1. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-(methylamino)butanoate hydrochloride | C9H20ClNO2 | CID 50988532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aafco.org [aafco.org]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Tert-butyl 4-aminobutanoate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from acquisition to disposal. Tert-butyl 4-aminobutanoate, a common reagent in synthetic chemistry, requires meticulous handling and a clear understanding of its disposal pathways. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific best practices to manage its waste streams effectively.
The Regulatory & Safety Imperative
All chemical waste management is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework for hazardous waste handling.[1][2][3][4] The core principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it until its final, safe disposition.[2] Adherence to these guidelines is not merely a matter of compliance but is fundamental to ensuring the safety of laboratory personnel and protecting the environment. Every lab must have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals.[1][5]
Hazard Profile: Understanding the "Why"
Proper handling procedures are directly informed by the chemical's hazard profile. This compound is available as a free base (liquid) and a hydrochloride salt (solid), each with associated hazards. Consulting the Safety Data Sheet (SDS) for the specific product you are using is mandatory.[5]
The primary hazards associated with this chemical class drive the need for cautious disposal.[6][7][8][9] The GHS classifications below highlight why direct disposal to sanitary sewers or general waste is strictly forbidden.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| CAS Number | 50479-22-6[7][8] | 58640-01-0[6][10] |
| Physical Form | Liquid[7] | Solid[9] |
| Molecular Weight | ~159.23 g/mol [8] | ~195.69 g/mol [6] |
| GHS Pictogram | GHS07 (Exclamation Mark), GHS05 (Corrosion)[7][8] | GHS07 (Exclamation Mark)[6] |
| Hazard Statements | H302: Harmful if swallowed.[7] H314: Causes severe skin burns and eye damage.[8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] H351: Suspected of causing cancer.[6] |
The causality is clear: the chemical's irritant, corrosive, and toxic properties necessitate its isolation within a dedicated hazardous waste stream to prevent human exposure and environmental contamination.
Core Directive: Collection for Professional Disposal
The universally mandated disposal method for this compound and its containers is through an approved and licensed hazardous waste disposal company.[9] Under no circumstances should this chemical or its solutions be discharged into a sanitary sewer system or disposed of in regular trash.
The following sections provide step-by-step protocols for the safe accumulation of this waste pending pickup by your institution's Environmental Health & Safety (EHS) office or a certified contractor.
Procedural Guide for Waste Segregation and Collection
Effective waste management begins with segregation at the point of generation. This prevents dangerous reactions and simplifies the disposal process.
This protocol applies to the original container of this compound.
-
Do Not Open: If the container is old, has visible crystal formation around the cap, or is otherwise compromised, do not attempt to open it. Handle it with care, wearing appropriate PPE.
-
Labeling: Ensure the original manufacturer's label is intact and legible.[11] Affix a hazardous waste tag, clearly identifying the contents as "Hazardous Waste: this compound".
-
Segregation: Store the container in a designated satellite accumulation area for hazardous waste.[2] Ensure it is segregated from incompatible materials, such as strong oxidizing agents or strong acids/alkalis.[12]
-
Log & Arrange Disposal: Record the container in your laboratory's chemical inventory and waste log. Contact your EHS office to schedule a pickup.
This includes contaminated labware (e.g., pipette tips, chromatography columns) and consumables (e.g., gloves, weigh boats, absorbent pads).
-
Designate a Container: Use a dedicated, sealable container, such as a sturdy plastic bucket with a lid or a lined cardboard box specifically designed for solid chemical waste.
-
Labeling: Clearly label the container "Hazardous Waste: Solids Contaminated with this compound". Include the date accumulation started.
-
Accumulation: Place all non-sharp, contaminated solid waste directly into this container. Keep the container closed at all times except when adding waste.[2]
-
Full Container: Once full, seal the container securely. Complete the hazardous waste tag and arrange for pickup through your EHS office.
This protocol is for liquid waste generated from reactions, extractions, or cleaning procedures containing this compound.
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container (e.g., a high-density polyethylene carboy) with a secure, screw-on cap. Never use food-grade containers like milk jugs.[2]
-
Segregate Waste Streams: Do not mix aqueous and organic waste streams unless your facility's protocol specifically allows it. Create separate, clearly labeled containers for each.
-
Labeling: Label the container "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound. For example: "Hazardous Waste: Dichloromethane, Water, this compound (~5%)".
-
Accumulation: Add waste to the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure Storage: Keep the waste container tightly closed and stored in a designated satellite accumulation area with secondary containment (e.g., a spill tray).
-
Arrange Disposal: Once full, complete the waste tag and schedule a pickup.
Emergency Protocol: Spill Management
For small, manageable spills, follow this procedure. For large spills, evacuate the area and contact your EHS office immediately.
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated. Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]
-
Absorption/Collection:
-
Liquid: Gently cover and absorb the spill with the inert material.
-
Solid: Carefully sweep the solid material up. Avoid creating dust.[9]
-
-
Disposal: Scoop the absorbed material or swept solid into a designated hazardous waste container.[9] Label it as "Hazardous Waste: Spill Debris with this compound".
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as contaminated solid waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for managing waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. osha.gov [osha.gov]
- 2. pfw.edu [pfw.edu]
- 3. epa.gov [epa.gov]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 50479-22-6 [sigmaaldrich.com]
- 8. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound Hydrochloride [lgcstandards.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 4-aminobutanoate
This guide provides essential safety and logistical information for the handling of Tert-butyl 4-aminobutanoate. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory. This document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, fostering a culture of safety and excellence in your research endeavors.
Understanding the Hazard: Why Specific PPE is Crucial
This compound and its common salt, this compound hydrochloride, are valuable reagents in organic synthesis. However, their chemical nature necessitates careful handling to mitigate potential health risks.
-
This compound (Free Base): This compound is classified as causing severe skin burns and eye damage.[1] This corrosive nature is a primary concern and dictates the necessity for robust skin and eye protection.
-
This compound Hydrochloride: The hydrochloride salt is categorized as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Furthermore, it is suspected of causing cancer.[2] This profile of hazards requires a comprehensive PPE strategy to prevent all routes of exposure.
Given these hazards, a cavalier approach to personal protection is not an option. The protocols outlined below are designed to create a self-validating system of safety, ensuring that each step minimizes risk and protects the user.
Personal Protective Equipment (PPE) Selection and Rationale
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Fully buttoned lab coat. | Work in a certified chemical fume hood. |
| Dissolving and Solution Handling | Chemical splash goggles. A face shield is recommended for larger volumes. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Reaction Quenching and Workup | Chemical splash goggles and a face shield. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
Rationale for PPE Selection:
-
Eye and Face Protection: The risk of splashes from this corrosive and irritant chemical necessitates, at a minimum, safety glasses with side shields. For handling solutions or larger quantities where the splash risk is higher, chemical splash goggles that form a seal around the eyes are required. A face shield provides an additional layer of protection for the entire face and should be used in conjunction with goggles during higher-risk procedures.[2][3]
-
Hand Protection: Due to the skin-corrosive and irritant nature of this compound, appropriate chemical-resistant gloves are mandatory.
-
Double-Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised.[7]
-
Body Protection: A standard, fully buttoned lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[7][8] For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Respiratory Protection: Due to the potential for respiratory irritation and the suspected carcinogenicity of the hydrochloride salt, all work with this compound should be conducted in a properly functioning chemical fume hood.[2][7][9] This engineering control is the primary means of preventing inhalation exposure.
Step-by-Step PPE Protocols
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
3.1. Donning PPE Workflow
Caption: Sequential process for correctly donning personal protective equipment.
3.2. Doffing PPE Workflow
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The following procedure should be followed to minimize this risk.
Caption: Step-by-step procedure for the safe removal of contaminated PPE.
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10][11] Seek immediate medical attention. Do not use neutralizing agents.[12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13][14] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations, before beginning any work with this chemical.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safe handling of this compound.
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other solid materials contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3][7]
-
Contaminated lab coats and other reusable PPE should be decontaminated before laundering. If decontamination is not feasible, they should be disposed of as hazardous waste.
-
-
Chemical Waste:
-
All solutions containing this compound and any solvents used for rinsing glassware should be collected in a designated hazardous waste container.[15][16]
-
Due to its amine functional group, this waste should be segregated from acidic waste to prevent any potential reactions.[17]
-
Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.[15][18]
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. SOP: Corrosives | PennEHRS [ehrs.upenn.edu]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehsdb.com [ehsdb.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 15. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
